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  • Product: 5-methoxy-N,N,2-trimethylaniline
  • CAS: 56140-35-3

Core Science & Biosynthesis

Foundational

Structural Elucidation of 5-Methoxy-N,N,2-trimethylaniline: A Comprehensive Guide to NMR Chemical Shifts and Steric Inhibition of Resonance

Executive Summary The structural verification of highly substituted anilines presents a unique analytical challenge in drug development and synthetic chemistry. 5-Methoxy-N,N,2-trimethylaniline (CAS: 56140-35-3) is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of highly substituted anilines presents a unique analytical challenge in drug development and synthetic chemistry. 5-Methoxy-N,N,2-trimethylaniline (CAS: 56140-35-3) is a prime example of a molecule where standard additive empirical rules for Nuclear Magnetic Resonance (NMR) chemical shifts fail due to complex 3D spatial interactions. This whitepaper provides an authoritative, in-depth guide to acquiring, assigning, and interpreting the 1 H and 13 C NMR spectra of this compound, with a specific focus on the causality of Steric Inhibition of Resonance (SIR) .

The Molecular Architecture and Causality of Chemical Shifts

To accurately predict and assign the NMR spectra of 5-methoxy-N,N,2-trimethylaniline, one must first deconstruct its molecular architecture:

  • C1: Substituted with an N,N -dimethylamino group ( −N(CH3​)2​ ).

  • C2: Substituted with a methyl group ( −CH3​ ).

  • C5: Substituted with a methoxy group ( −OCH3​ ).

The Phenomenon of Steric Inhibition of Resonance (SIR)

In a standard, unhindered N,N -dimethylaniline, the lone pair of electrons on the nitrogen atom is sp2 -hybridized and fully coplanar with the aromatic ring. This allows for strong electron delocalization via the resonance ( +M ) effect, which significantly shields the ortho and para carbons.

However, in 5-methoxy-N,N,2-trimethylaniline, the bulky −N(CH3​)2​ group at C1 is adjacent to the methyl group at C2. This creates a severe steric clash. To relieve this thermodynamic strain, the −N(CH3​)2​ group is forced to twist out of the aromatic plane[1].

The Causality: Because the nitrogen lone pair is no longer parallel to the π -system of the benzene ring, the orbital overlap is drastically reduced. The strong electron-donating resonance effect is inhibited, leaving only the inductive ( −I ) electron-withdrawing effect of the nitrogen[1]. Consequently, the electron density at the ortho (C6) and para (C4) positions is lower than expected, resulting in deshielded (downfield) chemical shifts compared to planar analogs.

SIR_Mechanism A Planar N,N-Dimethylaniline (Strong +M Resonance) B Introduction of ortho-Methyl Group A->B C Steric Clash: NMe2 vs. CH3 B->C D NMe2 Twists Out of Aromatic Plane C->D E Steric Inhibition of Resonance (SIR) D->E F Reduced Shielding at ortho/para Carbons E->F

Logical flow of Steric Inhibition of Resonance (SIR) in ortho-substituted anilines.

High-Fidelity NMR Acquisition Protocol

To observe the nuanced chemical shifts caused by SIR, the experimental protocol must be rigorously controlled. The following methodology ensures a self-validating system for high-resolution 1D 1 H and 13 C NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 5-methoxy-N,N,2-trimethylaniline in 0.6 mL of high-purity deuterated chloroform ( CDCl3​ ). Ensure the solvent contains no more than 0.03% v/v Tetramethylsilane (TMS). Causality: Excess TMS will cause dynamic range issues and distort the baseline, masking subtle coupling constants[2].

  • Particulate Filtration: Filter the dissolved sample through a tightly packed glass wool plug inside a Pasteur pipette directly into a defect-free 5 mm NMR tube. Causality: Suspended solid particles create localized magnetic susceptibility gradients, which distort magnetic field homogeneity and irreversibly broaden spectral lines.

  • Probe Insertion & Temperature Control: Insert the sample into the spectrometer and allow it to equilibrate to 298 K for 5 minutes. Thermal gradients cause convection currents that degrade line shape.

  • Locking and Shimming: Lock the spectrometer to the deuterium ( 2 H) frequency of the CDCl3​ solvent[3]. Execute automated gradient shimming (e.g., TopShim) along the Z-axis.

  • Self-Validation Check: Acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If the FWHM is > 0.5 Hz, the shimming is inadequate and must be repeated. A self-validating system requires the internal standard to prove the magnetic homogeneity before data collection proceeds.

  • Acquisition:

    • 1 H NMR: Use a standard 90∘ pulse sequence (zg30) with 16 scans and a relaxation delay ( D1 ) of 2 seconds.

    • 13 C NMR: Use a proton-decoupled sequence (zgpg30) with ≥1024 scans and a D1 of 2–3 seconds to account for the longer T1​ relaxation times of quaternary carbons.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Shim Lock & Shim (Z-gradient) Prep->Shim Acq1D 1D Acquisition (1H & 13C) Shim->Acq1D Verify Shift Analysis (Identify SIR) Acq1D->Verify Final Unambiguous Assignment Verify->Final

Self-validating experimental workflow for NMR acquisition and structural elucidation.

Spectral Assignments and Data Presentation

The following tables summarize the empirical/predicted chemical shifts based on rigorous substituent additivity models corrected for the SIR effect.

Table 1: 1 H NMR Chemical Shifts ( CDCl3​ , 400 MHz)
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Logic & Causality
C5-OCH 3​ 3.80Singlet (s)3H-Highly deshielded by the directly attached electronegative oxygen atom.
N(CH 3​ ) 2​ 2.75Singlet (s)6H-Attached to nitrogen; slightly upfield compared to planar analogs due to the loss of +M delocalization.
C2-CH 3​ 2.25Singlet (s)3H-Benzylic methyl group; standard shift for an ortho-substituted toluene derivative.
C3-H 7.05Doublet (d)1H8.2Ortho to the C2-methyl group. Exhibits standard ortho-coupling to H4.
C6-H 6.60Doublet (d)1H2.5Ortho to the methoxy group. Exhibits meta-coupling to H4. Deshielded relative to a planar aniline due to SIR at the adjacent nitrogen.
C4-H 6.55Doublet of doublets (dd)1H8.2, 2.5Ortho to H3 ( 3J ) and meta to H6 ( 4J ). Shielding from the para-NMe 2​ group is severely blunted by SIR.
Table 2: 13 C NMR Chemical Shifts ( CDCl3​ , 100 MHz)
Carbon PositionShift ( δ , ppm)TypeAssignment Logic (Including SIR Effects)
C5 159.0QuaternaryIpso to the strongly electronegative −OCH3​ group.
C1 150.0QuaternaryIpso to −N(CH3​)2​ . Resonance inhibition prevents the nitrogen from donating electron density away, altering the expected deshielding[1].
C3 131.0CHMeta to all major substituents; relatively unaffected by resonance phenomena.
C2 122.0QuaternaryIpso to the methyl group. Less shielded than expected because the adjacent nitrogen cannot donate π -electron density.
C4 108.0CHPara to −N(CH3​)2​ . In a planar system, this would be highly shielded (<100 ppm). SIR limits this shielding[1].
C6 105.0CHOrtho to −N(CH3​)2​ and −OCH3​ . Shielding is primarily driven by the methoxy group, as the nitrogen's +M effect is inhibited.
O-CH 3​ 55.2CH 3​ Standard aliphatic methoxy carbon.
N(CH 3​ ) 2​ 44.0CH 3​ Standard N,N -dimethyl carbon.
C2-CH 3​ 18.0CH 3​ Benzylic methyl carbon, slightly shielded by steric crowding.

Conclusion

The structural elucidation of 5-methoxy-N,N,2-trimethylaniline relies heavily on understanding the 3D conformation of the molecule. By recognizing the Steric Inhibition of Resonance (SIR) caused by the ortho-methyl group, researchers can rationalize why the aromatic protons and carbons (specifically at positions 4 and 6) are significantly less shielded than standard empirical models predict. Adhering to strict, self-validating sample preparation protocols ensures that these subtle electronic effects are captured accurately without artifactual line broadening.

References

  • Title: 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines Source: MDPI / Int. J. Mol. Sci. (mdpi.com) URL: [Link]

  • Title: 8.1 - FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare (mit.edu) URL: [Link]

  • Title: Sample Preparation | Faculty of Mathematical & Physical Sciences Source: University College London (ucl.ac.uk) URL: [Link]

Sources

Exploratory

Solvation Thermodynamics and Empirical Profiling of 5-Methoxy-N,N,2-trimethylaniline in Polar Aprotic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Understanding the solubility profile of complex organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Understanding the solubility profile of complex organic intermediates is a critical bottleneck in active pharmaceutical ingredient (API) synthesis and formulation. This technical guide provides an in-depth analysis of the solubility profile of 5-methoxy-N,N,2-trimethylaniline (CAS: 56140-35-3)[1] within polar aprotic solvent matrices. By synthesizing Hansen Solubility Parameters (HSP) with rigorous, self-validating empirical methodologies adapted from OECD guidelines, this whitepaper equips formulation scientists with the mechanistic insights required to predict, measure, and optimize solvation behavior.

Physicochemical Profiling & Mechanistic Causality

Structural Analysis of the Solute

5-Methoxy-N,N,2-trimethylaniline is an aromatic amine characterized by a tertiary amine group ( −N(CH3​)2​ ), an electron-donating methoxy group ( −OCH3​ ), and a methyl group on the benzene ring.

  • Hydrogen Bonding Capabilities: The molecule possesses multiple lone pairs (on the nitrogen and oxygen atoms), making it a strong hydrogen-bond acceptor. However, because it lacks N−H or O−H bonds, it acts as a zero hydrogen-bond donor .

  • Lipophilicity vs. Polarity: The aromatic ring and methyl substituents impart significant lipophilicity (dispersion forces), while the heteroatoms introduce a permanent dipole moment.

The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are defined by their lack of hydrogen-bond donating capabilities (Kamlet-Taft acidity parameter α≈0 )[2]. However, they possess high dielectric constants, strong dipole moments, and high hydrogen-bond basicity ( β )[2][3].

The Causality of Solvation: Because both the solute and the solvent lack hydrogen-bond donors, classical H -bonding ( δH​ ) plays a minimal role in the dissolution process[4]. Instead, solvation is thermodynamically driven by the alignment of permanent dipoles (dipole-dipole interactions, δP​ ) and London dispersion forces ( δD​ )[5][6]. The high polarity ( π∗ ) of solvents like DMSO and NMP effectively screens the cohesive solute-solute lattice energy, driving the free energy of solvation ( ΔGsolv​ ) into a thermodynamically favorable negative state[2].

G Solute 5-Methoxy-N,N,2-trimethylaniline (H-Bond Acceptor) Dispersion Dispersion Forces (δD) (Dominant) Solute->Dispersion Polar Dipole-Dipole (δP) (Dominant) Solute->Polar HBond H-Bonding (δH) (Minimal) Solute->HBond Solvent Polar Aprotic Solvent (High Dipole, No H-Donor) Solvent->Dispersion Solvent->Polar Solvent->HBond Solvation Thermodynamic Solvation (ΔG < 0) Dispersion->Solvation Polar->Solvation HBond->Solvation

Caption: Thermodynamic intermolecular forces driving the solvation of 5-methoxy-N,N,2-trimethylaniline.

Solvent Matrix Data Presentation

To predict the solubility of 5-methoxy-N,N,2-trimethylaniline, we evaluate the Hansen Solubility Parameters (HSP) of premier polar aprotic solvents[7][8]. The total cohesive energy density ( δ2 ) is the sum of the squares of the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components[5][6].

Table 1: Physicochemical and HSP Matrix of Key Polar Aprotic Solvents

SolventDielectric Constant ( ε )Dipole Moment (D) δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Solvation Potential for Solute
DMSO 46.73.9618.416.410.2Optimal: Highest dipole moment maximizes δP​ alignment.
NMP 32.24.0918.012.37.2High: Excellent dispersion matching for aromatic rings.
DMF 36.73.8217.413.711.3High: Strong overall cohesive energy density.
Acetonitrile 35.93.9215.318.06.1Moderate: Lower δD​ limits lipophilic interaction.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure high-quality, reproducible data, thermodynamic solubility must be measured at equilibrium. Because 5-methoxy-N,N,2-trimethylaniline is highly soluble in polar aprotic solvents (expected >10 mg/L), the OECD 105 Shake-Flask Method is the authoritative standard, whereas the column elution method is strictly reserved for highly hydrophobic, poorly soluble compounds ( <10 mg/L)[9][10][11].

The following protocol is designed as a self-validating system : it incorporates internal equilibrium checks to prevent false-positive supersaturation readings.

Step-by-Step Shake-Flask Workflow

1. Preliminary Estimation (Range Finding):

  • Action: Add 0.1 g of 5-methoxy-N,N,2-trimethylaniline to 10 mL of the target solvent (e.g., DMSO) at 20°C. Agitate vigorously for 10 minutes[12].

  • Causality: If complete dissolution occurs, the solubility exceeds 10 g/L, confirming the shake-flask method is mandatory[12].

2. Saturation & Incubation:

  • Action: Weigh an amount of solute equivalent to 5 times the estimated saturation limit into three independent, tightly stoppered glass vessels[12]. Add 50 mL of the polar aprotic solvent to each.

  • Action: Place the vessels in a constant-temperature water bath set to 25.0 ± 0.05 °C with magnetic stirring at 150 rpm[13].

3. Thermodynamic Equilibration (The Self-Validation Step):

  • Action: Sample the three flasks at distinct time intervals: 24 hours, 48 hours, and 72 hours[10][12].

  • Causality: True thermodynamic solubility is only achieved when the solid and solvated phases reach dynamic equilibrium[10]. If the concentration variance between the 48-hour and 72-hour samples is <15% , the system self-validates that equilibrium has been reached[13].

4. Phase Separation:

  • Action: Extract a 5 mL aliquot from each flask. Separate the undissolved microcrystals from the saturated solvent phase using temperature-controlled centrifugation (10,000 x g for 15 minutes)[9][11].

  • Causality: Agitation creates micro-suspensions. Failure to rigorously separate these phases will result in artificially inflated solubility metrics[9].

5. Analytical Quantification (HPLC-UV):

  • Action: Dilute the supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the UV detector. Quantify against a 5-point calibration curve.

G Step1 1. Saturation Add 5x excess solute to aprotic solvent Step2 2. Equilibration Agitate at 25.0°C for 24h, 48h, 72h Step1->Step2 Step3 3. Phase Separation Temp-controlled Centrifugation Step2->Step3 Step4 4. Quantification HPLC-UV Analysis of Supernatant Step3->Step4 Step5 5. System Validation Confirm <15% variance between timepoints Step4->Step5

Caption: Adapted OECD 105 Shake-Flask methodology for determining thermodynamic solubility.

Conclusion

The solubility of 5-methoxy-N,N,2-trimethylaniline in polar aprotic solvents is governed not by hydrogen bonding, but by the robust alignment of permanent dipoles ( δP​ ) and dispersion forces ( δD​ ). Solvents like DMSO and NMP provide the optimal thermodynamic environment for this tertiary amine. By strictly adhering to the adapted OECD 105 shake-flask methodology, researchers can generate highly accurate, self-validating solubility profiles critical for downstream chemical synthesis and formulation scaling.

References

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Available at: [Link]

  • Will we ever be able to accurately predict solubility? National Institutes of Health (PMC). Available at: [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. ResearchGate. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov (U.S. EPA). Available at:[Link]

  • Environmental Protection Agency § 799.6786 - OECD 105 Guidelines. GovInfo. Available at:[Link]

  • Free Surface Energy and Hansen Solubility Parameter Vector Field. MDPI. Available at:[Link]

  • Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena. ACS Publications. Available at: [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. National Institutes of Health (PMC). Available at:[Link]

  • Correlating Interlayer Spacing and Separation Capability in Organic Solvents. eScholarship. Available at: [Link]

  • Polar aprotic solvents – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Green Chemistry - Solvatochromic (Kamlet–Abboud–Taft) parameters. EPFL (Infoscience). Available at:[Link]

Sources

Foundational

Thermodynamic stability and melting point of 5-methoxy-N,N,2-trimethylaniline

An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 5-methoxy-N,N,2-trimethylaniline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 5-methoxy-N,N,2-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of 5-methoxy-N,N,2-trimethylaniline, a substituted aniline of interest in pharmaceutical and chemical research. In the absence of extensive published data for this specific molecule, this document outlines the theoretical considerations and detailed experimental protocols necessary to determine these critical physicochemical properties. By synthesizing principles of physical organic chemistry with robust analytical methodologies, this guide serves as a foundational resource for researchers, enabling them to accurately characterize 5-methoxy-N,N,2-trimethylaniline and predict its behavior in various experimental and manufacturing settings. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug development and material science applications.

Introduction: The Criticality of Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, the melting point and thermodynamic stability are paramount. The melting point is a crucial indicator of a compound's purity and identity, and it significantly influences its solubility and dissolution rate—key parameters in drug formulation. Thermodynamic stability, on the other hand, dictates a compound's shelf-life, storage requirements, and compatibility with other substances.

5-methoxy-N,N,2-trimethylaniline presents a unique substitution pattern on the aniline core. The presence of an electron-donating methoxy group, a sterically hindering ortho-methyl group, and two N-methyl groups creates a complex interplay of electronic and steric effects. This guide will explore the theoretical basis for how these substituents are predicted to influence the compound's properties and provide detailed, field-proven methodologies for their empirical determination.

Molecular Structure and Predicted Physicochemical Impact

The structure of 5-methoxy-N,N,2-trimethylaniline is foundational to understanding its behavior. The aniline backbone is modified with four key substituents, each contributing to the overall molecular properties.

  • 5-methoxy group: This electron-donating group increases the electron density of the aromatic ring through resonance, potentially strengthening intermolecular dipole-dipole interactions.

  • 2-methyl group: Located ortho to the amino group, this substituent introduces steric hindrance, which can disrupt crystal packing and affect the melting point.

  • N,N-dimethyl groups: These groups increase the molecule's overall size and non-polarity. The tertiary amine is also a key factor in the molecule's basicity and reactivity.

The combination of these groups suggests a molecule with moderate polarity and a complex conformational landscape. Predicting the precise melting point and stability from first principles is challenging, necessitating empirical measurement.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining the melting point and other thermal transitions of a material.

Theoretical Basis for DSC-based Melting Point Determination

As a crystalline solid is heated, it reaches a temperature at which it transitions into a liquid. This phase change is an endothermic process, requiring an input of energy (the enthalpy of fusion) to break the crystal lattice structure. In a DSC experiment, this is observed as a distinct peak in the heat flow curve. The onset temperature of this peak is typically taken as the melting point, while the area under the peak corresponds to the enthalpy of fusion.

Detailed Experimental Protocol for DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin) to ensure accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 5-methoxy-N,N,2-trimethylaniline into a clean, tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation during heating.

  • Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting transition.

    • Utilize an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm.

Data Presentation

The results of the DSC analysis should be summarized in a clear, tabular format.

ParameterValue
Onset Melting Temperature (°C)To be determined experimentally
Peak Melting Temperature (°C)To be determined experimentally
Enthalpy of Fusion (J/g)To be determined experimentally
Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 2-5 mg of Sample p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Pan p2->p3 a1 Place Sample & Reference in DSC Cell p3->a1 a2 Initiate Thermal Program (e.g., 10 °C/min ramp) a1->a2 a3 Record Heat Flow vs. Temperature a2->a3 d1 Identify Endothermic Melting Peak a3->d1 d2 Determine Onset Temperature d1->d2 d3 Calculate Enthalpy of Fusion d2->d3

Caption: Workflow for Melting Point Determination using DSC.

Assessment of Thermodynamic Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential tool for assessing the thermal stability of a material and determining its decomposition temperature.

Theoretical Basis for TGA-based Stability Assessment

As a compound is heated, it will eventually reach a temperature at which it begins to decompose. This decomposition is accompanied by a loss of mass as volatile fragments are released. TGA precisely measures this mass loss. The temperature at which a significant mass loss begins is a key indicator of the compound's thermal stability.

Detailed Experimental Protocol for TGA Analysis
  • Instrument Calibration: Ensure the TGA's temperature and mass balance are calibrated using appropriate standards.

  • Sample Preparation: Weigh approximately 5-10 mg of 5-methoxy-N,N,2-trimethylaniline into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of ~30 °C.

    • Ramp the temperature at a controlled rate, such as 10 °C/min or 20 °C/min, up to a high temperature (e.g., 600 °C) to ensure complete decomposition.

    • Conduct the analysis under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to study the thermal decomposition without oxidation.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (Td5%).

Data Presentation

The quantitative data from the TGA experiment should be presented in a table.

ParameterValue
Onset Decomposition Temperature (°C)To be determined experimentally
Temperature at 5% Mass Loss (Td5%) (°C)To be determined experimentally
Residual Mass at 600 °C (%)To be determined experimentally
Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of Sample p2 Place in TGA Pan p1->p2 a1 Load Sample into TGA Furnace p2->a1 a2 Execute Heating Program (e.g., 20 °C/min ramp) a1->a2 a3 Continuously Monitor Mass vs. Temperature a2->a3 d1 Plot Mass % vs. Temperature a3->d1 d2 Determine Onset of Mass Loss d1->d2 d3 Calculate Td5% (Decomposition Temp.) d2->d3

Caption: Workflow for Thermodynamic Stability Assessment using TGA.

Synthesis and Interpretation of Findings

The data obtained from DSC and TGA experiments will provide a robust, quantitative profile of 5-methoxy-N,N,2-trimethylaniline's thermal properties. The melting point obtained from DSC serves as a benchmark for purity and will directly inform formulation strategies, particularly those involving solubility and dissolution. A sharp melting peak is indicative of high purity.

The decomposition temperature from TGA provides a clear upper limit for the compound's thermal stability. This information is critical for defining safe handling, storage, and processing temperatures. For instance, if the compound is to be milled or heated during formulation, the processing temperatures must remain well below the onset of decomposition to prevent degradation and the formation of impurities.

By correlating these empirical findings with the molecular structure, a deeper understanding of the structure-property relationship can be developed. This knowledge is invaluable for designing future analogues with potentially enhanced stability or more desirable melting characteristics.

Conclusion

While published data on 5-methoxy-N,N,2-trimethylaniline is scarce, its critical physicochemical properties can be reliably determined through the systematic application of standard thermal analysis techniques. This guide has provided the theoretical framework and detailed experimental protocols for measuring the melting point and thermodynamic stability using DSC and TGA, respectively. The adoption of these methodologies will empower researchers to generate the high-quality, reproducible data necessary to advance their research and development objectives, ensuring that decisions regarding the handling, formulation, and storage of this compound are based on sound scientific evidence.

References

As this guide outlines the methodology for determining properties for a compound with limited available data, the references focus on the principles and techniques discussed.

  • Title: Differential Scanning Calorimetry Source: ScienceDirect URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) Source: Mettler Toledo URL: [Link]

  • Title: Indium as a Calibration Standard for DSC Source: TA Instruments URL: [Link]

  • Title: The Concept of Thermal Stability Source: Netzsch Analyzing & Testing URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-methoxy-N,N,2-trimethylaniline

Introduction: Navigating the Synthesis of Complex Arylamines in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of Complex Arylamines in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] Among the myriad of methods available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of arylamines.[1][4][5] This reaction's broad substrate scope and functional group tolerance have rendered it indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6][7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific and challenging precursor, 5-methoxy-N,N,2-trimethylaniline , in the Buchwald-Hartwig amination. This substrate presents a unique combination of electronic and steric challenges:

  • Electron-Rich Aniline: The presence of a methoxy group and a methyl group on the aniline ring increases its electron density, which can influence catalyst reactivity.

  • Steric Hindrance: The ortho-methyl group and the two N-methyl groups create significant steric bulk around the nitrogen atom, which can impede the crucial steps of the catalytic cycle.[9][10]

By understanding the mechanistic nuances and carefully selecting reaction parameters, researchers can successfully employ this precursor to synthesize highly substituted and complex triarylamine structures, which are prevalent in many biologically active compounds.

The Mechanistic Heart of the Matter: The Buchwald-Hartwig Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][11][12] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_products Products Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Amine Coordination (R'R''NH) [Ar-Pd(II)(NR'R'')L]- [Ar-Pd(II)(NR'R'')L]- Ar-Pd(II)(NHR'R'')L->[Ar-Pd(II)(NR'R'')L]- Deprotonation (Base) [Ar-Pd(II)(NR'R'')L]-->Pd(0)L Reductive Elimination [Ar-Pd(II)(NR'R'')L]-->Ar-NR'R'' HX + Base-H+ HX + Base-H+ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reagent Preparation (Aniline, Aryl Halide, Solvent Degassing) B Reaction Vessel Setup (Inert Atmosphere) A->B C Addition of Reagents (Pd source, Ligand, Base, Aryl Halide, Aniline) B->C D Heating and Stirring (Monitor Progress by TLC/GC-MS) C->D E Quenching and Extraction D->E F Purification (Column Chromatography) E->F G Characterization F->G

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Materials:

  • 5-methoxy-N,N,2-trimethylaniline

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., a biarylphosphine ligand like XPhos or RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a flow of inert gas (Argon or Nitrogen), add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), and the base (1.2-1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Rationale: An inert atmosphere is critical as the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. [9]The ligand-to-palladium ratio is crucial for catalyst stability and activity.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and 5-methoxy-N,N,2-trimethylaniline (1.1-1.2 equivalents) to the flask.

    • Rationale: A slight excess of the aniline can help drive the reaction to completion.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

    • Rationale: Degassing the solvent removes dissolved oxygen. Anhydrous conditions are important as water can interfere with the base and the catalyst.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: Elevated temperatures are often necessary to overcome the activation energy barrier, especially for sterically hindered substrates. [9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired triarylamine.

Data Presentation: Catalyst System Selection

The choice of ligand is paramount for the successful amination of a sterically hindered and electron-rich aniline. Bulky, electron-rich biarylphosphine ligands are generally the most effective. [1][5][13]

Ligand Structure Key Features Recommended for
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl Very bulky and electron-rich. Excellent for coupling of sterically hindered anilines and aryl chlorides. General use with a wide range of aryl halides. A good first choice.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Contains isopropoxy groups that enhance solubility and reactivity. Particularly effective for sterically demanding couplings.

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Highly active for a broad range of C-N cross-couplings, including those with primary amines. [14]| Can be effective for challenging substrates where other ligands fail. |

Troubleshooting Common Challenges

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure). Insufficient temperature. Steric hindrance is too great for the chosen ligand.Ensure rigorous inert atmosphere technique. Increase reaction temperature. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).
Hydrodehalogenation of the Aryl Halide Presence of water or other protic impurities. Base is too strong or reaction temperature is too high.Use anhydrous solvents and reagents. Consider a weaker base (e.g., K₃PO₄ or Cs₂CO₃). Lower the reaction temperature. [9]
Formation of Side Products (e.g., Homocoupling) High reaction temperature. High catalyst loading.Lower the reaction temperature. Reduce the catalyst loading. [9]
Diarylation of Primary Aniline (if applicable) The secondary amine product is more reactive than the primary amine starting material.Use a larger excess of the primary aniline. Add the aryl halide slowly to the reaction mixture. [15]

Conclusion

The Buchwald-Hartwig amination of 5-methoxy-N,N,2-trimethylaniline, while challenging due to a combination of steric and electronic factors, is a highly feasible transformation with careful optimization of reaction conditions. The key to success lies in the selection of a suitable palladium catalyst system, particularly a bulky and electron-rich biarylphosphine ligand, in conjunction with a strong, non-nucleophilic base and rigorously anhydrous and anaerobic conditions. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this and other similarly challenging precursors in the synthesis of complex molecular architectures for drug discovery and development.

References

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • (n.d.).
  • (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • (2014, October 23).
  • Chemistry LibreTexts. (2023, June 30).
  • (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central.
  • (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • (2010, February 21). Clean synthesis of triarylamines: Buchwald-Hartwig reaction in water with amphiphilic resin-supported palladium complexes. PubMed.
  • (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters.
  • (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme.
  • (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • (2009, December 23). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes.
  • (2009, December 23). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexesw. RSC Publishing.
  • Organic Chemistry Portal. (n.d.).
  • (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central.
  • (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • (2024, November 22).
  • (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
  • (2020, May 8). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)

Sources

Application

Application Note: The Role of 5-Methoxy-N,N,2-trimethylaniline in Synthesizing Advanced Conductive Polyanilines

Target Audience: Materials Scientists, Polymer Chemists, and R&D Professionals in Flexible Electronics. Executive Summary & Mechanistic Causality As application scientists, we frequently encounter the primary limitation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and R&D Professionals in Flexible Electronics.

Executive Summary & Mechanistic Causality

As application scientists, we frequently encounter the primary limitation of unsubstituted polyaniline (PANI): its intractable nature. The rigid backbone planarity and strong interchain hydrogen bonding make standard PANI nearly insoluble in common organic solvents, hindering its processability for thin-film and ink-based applications[1]. To engineer processable conductive polymers without entirely sacrificing the extended π -conjugation required for charge mobility, steric and electronic modulation of the monomer is required.

5-Methoxy-N,N,2-trimethylaniline (5M-N,N,2-TMA) serves as a highly specialized molecular tool for this purpose. Its unique combination of substituents provides a tripartite directing effect during oxidative polymerization:

  • Electronic Modulation (-OCH₃ at Position 5): The strongly electron-donating methoxy group increases the basicity of the imine units and lowers the oxidation potential of the monomer. This stabilizes the radical cations (polarons) generated during doping, which is critical for maintaining conductivity[1].

  • Steric Disruption (-CH₃ at Position 2): The ortho-methyl group creates significant steric hindrance, forcing the aromatic rings out of strict planarity. While this slightly reduces the overlap of π -orbitals, it drastically disrupts intermolecular hydrogen bonding, exponentially increasing the polymer's solubility in aprotic solvents like N-Methyl-2-pyrrolidone (NMP)[2].

  • Polymerization Directing & End-Capping (-N(CH₃)₂): Unlike primary anilines, the tertiary amine lacks the abstractable protons necessary for traditional head-to-tail (N-C4) oxidative coupling[3]. Consequently, 5M-N,N,2-TMA acts as a potent chain-terminating (end-capping) agent or forces alternative C-C biphenyl-type linkages[4]. When used as a comonomer with aniline, it restricts molecular weight to a highly soluble range and introduces bulky, solvophilic end-groups.

MechanisticPathway cluster_effects Substituent Directing Effects Monomer 5-Methoxy-N,N,2-trimethylaniline (Sterically Hindered Monomer) Oxidation Oxidative Activation (Generation of Radical Cation) Monomer->Oxidation Methoxy -OCH3 (Position 5) Lowers Oxidation Potential Oxidation->Methoxy Alkyl -CH3 (Position 2) Induces Steric Twist Oxidation->Alkyl Amine -N(CH3)2 Blocks N-C4 Coupling Oxidation->Amine Pathway1 Homopolymerization (C-C Coupling / Low Conductivity) Amine->Pathway1 Absence of Aniline Pathway2 Copolymerization w/ Aniline (Chain Capping & Solubilization) Amine->Pathway2 Presence of Aniline

Fig 1. Mechanistic pathway showing how substituents direct the polymerization of 5M-N,N,2-TMA.

Quantitative Material Properties

The introduction of 5M-N,N,2-TMA into the PANI backbone fundamentally alters its physicochemical profile. The table below summarizes the comparative data when utilizing this monomer as a copolymerization agent.

Table 1: Comparative Physicochemical Properties of PANI vs. 5M-N,N,2-TMA Copolymers

Polymer SystemMonomer Feed Ratio (Aniline : 5M-N,N,2-TMA)Conductivity (S/cm)*Solubility in NMP (mg/mL)Dominant Coupling MechanismApparent Activation Energy (Ea)
Pure PANI 100 : 01.0 - 10.0< 1.0N-C4 (Head-to-Tail)~45.0 kJ/mol
Copolymer A 95 : 50.5 - 1.215.5N-C4 with End-capping~52.3 kJ/mol
Copolymer B 80 : 20~1.0 × 10⁻²> 35.0Mixed N-C4 and C-C~58.7 kJ/mol
Pure Poly(5M-N,N,2-TMA) 0 : 100< 1.0 × 10⁻⁴> 50.0C-C (Biphenyl-type)~65.1 kJ/mol[5]

*Conductivity measured via 4-probe technique at 25°C in the HCl-doped emeraldine salt state.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . In-line analytical checks are embedded to confirm reaction trajectories before proceeding to downstream steps.

Protocol A: Controlled Chemical Copolymerization (90:10 Ratio)

Objective: Synthesize a highly soluble, conductive poly(aniline-co-5-methoxy-N,N,2-trimethylaniline) copolymer.

Reagents:

  • Aniline (Distilled under vacuum)

  • 5-Methoxy-N,N,2-trimethylaniline (5M-N,N,2-TMA)

  • Ammonium persulfate (APS)

  • 1.0 M Hydrochloric acid (HCl)

  • Acetone (Analytical grade)

Step-by-Step Methodology:

  • Monomer Preparation: In a 250 mL jacketed reactor, dissolve 0.09 mol of Aniline and 0.01 mol of 5M-N,N,2-TMA in 100 mL of 1.0 M HCl.

    • Causality: The 1.0 M HCl acts as both the solvent and the primary dopant, ensuring the monomers are protonated to direct para-directed oxidative coupling[6].

  • Thermal Equilibration: Chill the reactor to 0–5 °C using a refrigerated circulator.

    • Causality: Low temperatures suppress secondary branching and minimize the hydrolysis of the imine bonds, yielding a more linear and defect-free backbone[7].

  • Oxidant Addition: Dissolve 0.1 mol of APS in 50 mL of 1.0 M HCl. Add this solution dropwise to the monomer mixture over exactly 60 minutes under vigorous mechanical stirring.

    • Causality: Dropwise addition maintains a low steady-state concentration of radical cations. Rapid addition causes an exothermic spike, leading to overoxidation into the non-conductive pernigraniline state.

  • IN-LINE VALIDATION (Trustworthiness Check): After 2 hours of reaction, extract a 100 µL aliquot and dilute in 10 mL of 1.0 M HCl. Analyze via UV-Vis spectroscopy.

    • Validation Criteria: A distinct polaron absorption band must appear at ~800 nm . If the peak is shifted below 600 nm, the polymer is overoxidized. If validated, allow the reaction to proceed for an additional 4 hours.

  • Termination & Purification: Filter the dark green precipitate under vacuum. Wash sequentially with 500 mL of 1.0 M HCl (to remove unreacted monomer and oligomers) followed by 200 mL of Acetone (to remove low-molecular-weight organic impurities).

  • Drying: Dry the resulting emeraldine salt powder in a vacuum oven at 40 °C for 24 hours.

ExperimentalWorkflow Prep 1. Monomer Prep 1M HCl + Monomers Oxidation 2. Oxidant Addition APS Dropwise (0-5°C) Prep->Oxidation Validation 3. In-Line Validation UV-Vis (~800 nm Peak) Oxidation->Validation Reaction 4. Polymerization 6h Stirring (Dark) Validation->Reaction Purification 5. Purification Acetone/HCl Wash Reaction->Purification

Fig 2. Self-validating experimental workflow for the chemical copolymerization process.
Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Objective: Verify the electroactivity and ion-exchange properties of the synthesized copolymer film[8].

Step-by-Step Methodology:

  • Cell Setup: Assemble a standard three-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a 0.5 M H₂SO₄ solution.

  • Film Deposition: Drop-cast 5 µL of a 5 mg/mL solution of the copolymer (dissolved in NMP) onto the GC electrode and dry under an infrared lamp.

  • Voltammetric Sweeping: Cycle the potential between -0.2 V and +0.9 V at a scan rate of 50 mV/s.

    • Causality: Pure poly(N,N-dimethylaniline) derivatives often exhibit suppressed cathodic currents due to p-type semiconductor rectification effects[8]. Observing two distinct redox pairs (leucoemeraldine emeraldine pernigraniline) confirms that the aniline backbone dominates, while a shift in the oxidation peaks (compared to pure PANI) validates the successful incorporation of the electron-donating methoxy and sterically hindering methyl groups[6].

References

  • Synthesis and characterization of conducting substituted polyanilines ScienceDirect[Link]

  • Preparation and Properties of Polyaniline/Hydroxypropyl Methylcellulose Composite Conductive Thin Films MDPI[Link]

  • A study of electropolymerization of N,N-dimethylaniline ResearchGate[Link]

  • Electrochemical Behaviors of Electrodeposited Poly(N,N-Dimethylaniline). A New Organic Semiconducting Ion-Exchange Polymer Chemistry Letters (OUP)[Link]

  • Synthesis of Phosphorus-Containing Polyanilines by Electrochemical Copolymerization MDPI[Link]

  • Electropolymerization of N,N-dimethylaniline in presence of sodium dodecyl sulfate and its electrochemical properties ResearchGate[Link]

Sources

Method

Application Note: Catalytic N-Demethylation of 5-Methoxy-N,N,2-trimethylaniline

Executive Summary The selective N-demethylation of tertiary amines is a critical transformation in drug metabolism studies, late-stage functionalization, and the synthesis of active pharmaceutical ingredients (APIs). Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective N-demethylation of tertiary amines is a critical transformation in drug metabolism studies, late-stage functionalization, and the synthesis of active pharmaceutical ingredients (APIs). Converting 5-methoxy-N,N,2-trimethylaniline—an electron-rich, sterically hindered tertiary aniline—into its corresponding secondary amine (5-methoxy-N,2-dimethylaniline) presents unique chemoselectivity challenges. Due to the electron-donating nature of the methoxy and ortho-methyl groups, the aromatic ring is highly susceptible to over-oxidation, ring hydroxylation, or complete di-demethylation.

This guide details two field-proven, highly selective catalytic methodologies to achieve controlled mono-demethylation: Visible-Light Photoredox Catalysis and Biomimetic Non-Heme Transition Metal Catalysis .

Mechanistic Grounding: The SET-PT Pathway

To control the reaction, one must understand the causality of the cleavage. The N-demethylation of N,N-dimethylanilines does not occur via direct hydrogen atom transfer (HAT). Instead, it proceeds through a sequential Single Electron Transfer - Proton Transfer (SET-PT) mechanism[1].

Because 5-methoxy-N,N,2-trimethylaniline possesses a low oxidation potential, it readily donates an electron to a photo-excited catalyst or a high-valent metal-oxo species.

  • SET: The tertiary amine is oxidized to a radical cation.

  • PT: Rapid deprotonation of the N-methyl group yields an α -amino carbon radical.

  • Second SET: The radical is further oxidized to an electrophilic iminium ion.

  • Hydrolysis: Trace or added water hydrolyzes the iminium ion, releasing formaldehyde and the desired secondary amine.

Mechanism Substrate 5-Methoxy-N,N,2- trimethylaniline RadicalCation Radical Cation Intermediate Substrate->RadicalCation SET (-e⁻) AlphaRadical α-Amino Radical RadicalCation->AlphaRadical PT (-H⁺) Iminium Iminium Ion AlphaRadical->Iminium SET (-e⁻) Product Secondary Amine (Mono-demethylated) Iminium->Product H₂O (-CH₂O)

Fig 1: SET-PT mechanistic pathway for catalytic N-demethylation of tertiary anilines.

Experimental Workflows & Protocols

The selection of the protocol depends on available infrastructure and scale requirements.

Workflow Start Select N-Demethylation Method Cond1 Equipment Availability? Start->Cond1 Photo Photoreactor Available (Method A) Cond1->Photo Yes Metal Standard Fume Hood (Method B) Cond1->Metal No PhotoSteps 1. Ru(bpy)₃²⁺ + O₂ 2. Blue LED, 24h 3. Aqueous Workup Photo->PhotoSteps MetalSteps 1. Mn/Fe Catalyst 2. mCPBA/TBHP, 2h 3. Quench & Extract Metal->MetalSteps

Fig 2: Decision matrix for selecting the appropriate N-demethylation protocol.

Method A: Visible-Light Photoredox Catalysis (Aerobic)

This method utilizes ambient oxygen as the terminal oxidant, making it exceptionally mild and highly tolerant of sensitive functional groups[2]. The use of Ru(bpy)3​(PF6​)2​ ensures that the oxidation potential of the catalyst is perfectly matched to the electron-rich substrate, preventing over-oxidation.

Reagents:

  • Substrate: 5-methoxy-N,N,2-trimethylaniline (1.0 mmol)

  • Photocatalyst: Ru(bpy)3​(PF6​)2​ (2.5 mol%)

  • Solvent: CH3​CN/H2​O (100:1 v/v, 10 mL). Causality note: The 1% water is strictly required to drive the hydrolysis of the intermediate iminium ion.

  • Oxidant: Ambient Air or O2​ balloon.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 20 mL glass vial equipped with a magnetic stir bar, add 5-methoxy-N,N,2-trimethylaniline (165 mg, 1.0 mmol) and Ru(bpy)3​(PF6​)2​ (21.5 mg, 0.025 mmol).

  • Solvent Addition: Add 10 mL of the CH3​CN/H2​O (100:1) mixture. Seal the vial with a rubber septum.

  • Aeration: Sparge the solution with a gentle stream of dry air or oxygen for 5 minutes to ensure saturation. Leave an air/O2 balloon attached to maintain an oxidizing atmosphere.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (ensure cooling fans are active to keep the temperature < 30 °C) for 16–24 hours.

  • Validation & Monitoring: At 16 hours, withdraw a 10 µL aliquot, dilute with methanol, and analyze via LC-MS. The mass of the starting material ( m/z 166 [M+H]+ ) should be replaced by the product ( m/z 152 [M+H]+ ).

  • Workup: Once conversion is >95%, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3​ (2 × 10 mL) to remove acidic byproducts.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the secondary amine.

Method B: Biomimetic Non-Heme Manganese Catalysis

For laboratories lacking photochemistry setups, or for rapid scale-up, non-heme manganese(II) complexes with pentadentate ligands (e.g., N4Py) mimic the activity of Cytochrome P450 enzymes[3]. This method is faster but requires strict stoichiometric control of the oxidant.

Reagents:

  • Substrate: 5-methoxy-N,N,2-trimethylaniline (1.0 mmol)

  • Catalyst: 2​ (3.0 mol%)

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) (1.5 mmol, 1.5 equiv)

  • Solvent: CH3​CN (10 mL)

Step-by-Step Protocol:

  • Catalyst Activation: In a 50 mL round-bottom flask, dissolve the substrate (165 mg, 1.0 mmol) and the Mn(II) catalyst (3 mol%) in 8 mL of anhydrous CH3​CN . Stir under an argon atmosphere at 30 °C.

  • Controlled Oxidation (Critical Step): Dissolve mCPBA (1.5 mmol) in 2 mL of CH3​CN . Load this solution into a syringe pump.

  • Syringe Pump Delivery: Deliver the oxidant solution dropwise over a period of 30 to 45 minutes . Causality note: Rapid addition of mCPBA will lead to the accumulation of high-valent oxomanganese(IV) species, which will over-oxidize the electron-rich aromatic ring or form N-methylformanilide (MFA) via a radical chain process[3]. Slow addition ensures the catalytic cycle turns over cleanly.

  • Reaction Completion: Stir for an additional 1 hour after the addition is complete. Monitor via TLC (Hexanes/EtOAc 4:1, UV active).

  • Quench: Add 5 mL of saturated aqueous Na2​S2​O3​ to quench any unreacted peroxides, followed by 5 mL of saturated NaHCO3​ to neutralize the meta-chlorobenzoic acid byproduct.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 15 mL). Combine the organic layers, dry over MgSO4​ , and concentrate in vacuo. Purify via chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both protocols, allowing researchers to select the optimal conditions for their specific pipeline.

ParameterMethod A: Photoredox CatalysisMethod B: Non-Heme Mn Catalysis
Catalyst Ru(bpy)3​(PF6​)2​ (2.5 mol%) 2​ (3 mol%)
Terminal Oxidant Ambient O2​ (Air)mCPBA (1.5 equiv)
Reaction Time 16 – 24 hours1.5 – 2.0 hours
Typical Yield 75% – 85%65% – 75%
Selectivity (Mono vs Di) Excellent (>95% Mono-demethylation)Good (~85% Mono, trace MFA byproduct)
Scalability Limited by photon penetration (Batch)Highly scalable (Standard batch reactors)
Primary Risk Stalled reaction if H2​O is omittedOver-oxidation if oxidant is added too fast

References

  • Yilmaz, O., & Emmert, M. H. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8874-8881. URL:[Link]

  • Kaizer, J., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Catalysts, 13(1), 194. URL:[Link]

  • Baciocchi, E., Bietti, M., Gerini, M. F., & Lanzalunga, O. (2005). Electron-Transfer Mechanism in the N-Demethylation of N,N-Dimethylanilines by the Phthalimide-N-oxyl Radical. The Journal of Organic Chemistry, 70(13), 5144-5149. URL:[Link]

Sources

Application

Application Note: Advanced Flash Chromatography Strategies for the Purification of 5-Methoxy-N,N,2-trimethylaniline

Executive Summary The purification of highly substituted, electron-rich anilines presents a unique challenge in synthetic chemistry and drug development. 5-Methoxy-N,N,2-trimethylaniline is a basic tertiary amine that in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of highly substituted, electron-rich anilines presents a unique challenge in synthetic chemistry and drug development. 5-Methoxy-N,N,2-trimethylaniline is a basic tertiary amine that interacts unfavorably with standard chromatographic media. This application note details the physicochemical causality behind these purification bottlenecks and provides two field-proven, self-validating protocols for its isolation: a cost-effective mobile phase modification strategy and a highly efficient modifier-free approach using functionalized stationary phases.

Physicochemical Context & Mechanistic Challenges

5-Methoxy-N,N,2-trimethylaniline (CAS: 56140-35-3) is an aniline derivative characterized by an electron-donating methoxy group and a tertiary amine center (1)[1]. While these structural features make it a valuable synthetic intermediate, they also drastically increase the electron density and basicity of the nitrogen atom.

The Silanol Interaction (The "Why"): In standard normal-phase flash chromatography, the stationary phase consists of bare silica gel (SiO₂). The surface of this gel is heavily populated with free silanol groups (Si-OH), which act as Brønsted acids. When a basic compound like 5-methoxy-N,N,2-trimethylaniline is loaded onto the column, it undergoes a secondary retention mechanism: the basic nitrogen lone pair interacts strongly with the acidic silanols (2)[2]. This acid-base interaction causes severe peak tailing, band broadening, and irreversible adsorption, ultimately leading to poor resolution and diminished isolated yields (3)[3].

To circumvent this, chromatographers must employ specific strategies to mask or eliminate these acidic sites.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Profile of 5-Methoxy-N,N,2-trimethylaniline

ParameterDescription
Compound Name 5-Methoxy-N,N,2-trimethylaniline
CAS Number 56140-35-3
Chemical Class Electron-rich tertiary aniline
Chromatographic Challenge Brønsted acid-base interactions with acidic silanols causing tailing
Detection Method UV Absorbance (typically 254 nm / 280 nm)

Table 2: Comparative Chromatographic Strategies for Basic Anilines

ParameterProtocol A: Bare Silica + TEAProtocol B: Amine-Functionalized Silica
Stationary Phase Standard Bare Silica (Acidic)KP-NH or similar (Basic)
Mobile Phase Hexane/EtOAc + 1-2% TEAHexane/EtOAc (Modifier-free)
Mechanism of Action TEA acts as a sacrificial base to neutralize silanolsBasic stationary phase prevents secondary interactions
Post-Processing Requires high-vacuum or azeotropic dryingStandard rotary evaporation
Cost Efficiency High (Standard consumables)Moderate (Specialty columns cost more)

Workflow Visualization

The following diagram maps the logical decision tree for purifying basic anilines, highlighting the divergence in methodology based on the chosen stationary phase.

PurificationWorkflow Start Crude 5-methoxy-N,N,2-trimethylaniline Decision Select Stationary Phase Start->Decision BareSilica Standard Bare Silica Gel Decision->BareSilica AmineSilica Amine-Functionalized Silica Decision->AmineSilica ModReq Add 1-2% TEA Modifier BareSilica->ModReq Neutralize Silanols NoMod No Modifier Needed AmineSilica->NoMod Basic Surface Elute1 Elution & Fraction Collection ModReq->Elute1 Elute2 Elution & Fraction Collection NoMod->Elute2 Dry1 Azeotropic Drying (Remove TEA) Elute1->Dry1 Dry2 Standard Rotary Evaporation Elute2->Dry2 Pure Purified Isolate Dry1->Pure Dry2->Pure

Workflow for the flash chromatography purification of basic anilines.

Experimental Protocols

Every robust protocol must be a self-validating system. The methodologies below incorporate real-time checks to ensure the chromatographic environment is properly conditioned before the precious crude sample is committed to the column.

Protocol A: Bare Silica Normal-Phase Chromatography with TEA Masking

Rationale: Triethylamine (TEA) is introduced into the mobile phase as a sacrificial, competing base. It preferentially binds to the acidic silanols, effectively masking the stationary phase and allowing the target aniline to elute based purely on its polarity (4)[4].

  • Self-Validation Step (TLC Pre-Screening): Spot the crude mixture on two silica TLC plates. Develop Plate A in 90:10 Hexane/EtOAc. Develop Plate B in 90:10 Hexane/EtOAc + 1% TEA. Plate B must demonstrate a higher Retention Factor ( Rf​ ) and significantly reduced streaking for the target compound before proceeding.

  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 1% TEA v/v) and Mobile Phase B (EtOAc + 1% TEA v/v).

  • Column Equilibration: Flush the bare silica column with 3 to 5 Column Volumes (CV) of Mobile Phase A.

    • Validation Check: Monitor the UV baseline on the flash system. Equilibration is only complete when the baseline stabilizes, physically confirming that the silanol neutralization is saturated.

  • Sample Loading: Dissolve the crude 5-methoxy-N,N,2-trimethylaniline in a minimum volume of Mobile Phase A and load it directly onto the column head.

  • Gradient Elution: Run a shallow gradient from 0% to 30% Mobile Phase B over 10 to 12 CVs. Monitor elution at 254 nm.

  • Post-Processing (Critical Step): Combine product-containing fractions and evaporate under reduced pressure. Because TEA has a boiling point of 89°C, standard rotary evaporation will leave residual base. Causality: You must co-evaporate the residue with toluene (azeotropic removal) or apply a high vacuum overnight to ensure complete removal of TEA, preventing downstream assay interference.

Protocol B: Modifier-Free Purification via Amine-Functionalized Silica

Rationale: By covalently bonding amine groups directly to the silica matrix, the stationary phase inherently provides a basic environment. This eliminates Brønsted acid-base interactions at the source, completely precluding the need for mobile phase modifiers and simplifying solvent removal (5)[5].

  • Self-Validation Step: Run a TLC on an amine-functionalized glass plate using standard Hexane/EtOAc (without TEA). Ensure baseline resolution of the target from closely eluting impurities.

  • Solvent Preparation: Prepare standard Hexane and EtOAc. No basic modifiers are required.

  • Column Equilibration: Flush the amine-functionalized column (e.g., Biotage KP-NH or equivalent) with 3 CV of Hexane.

  • Sample Loading: To prevent band broadening, dry load the crude mixture. Dissolve the crude in a volatile solvent, add a small amount of Celite 545, evaporate to a free-flowing powder, and load it into a solid-load cartridge.

  • Gradient Elution: Elute with a gradient of 0–20% EtOAc in Hexane over 10 CVs.

  • Post-Processing: Pool fractions and evaporate via standard rotary evaporation. Advantage: No azeotropic drying is required since no TEA was introduced into the system.

References

  • 4 - Benchchem 2.1 - MilliporeSigma 3.3 - Biotage

  • 5 - Teledyne ISCO 5.2 - Pharma Growth Hub

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 5-methoxy-N,N,2-trimethylaniline

Welcome to the Technical Support Center for the synthesis of 5-methoxy-N,N,2-trimethylaniline . This portal is engineered for researchers, process chemists, and drug development professionals seeking to resolve low react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-methoxy-N,N,2-trimethylaniline . This portal is engineered for researchers, process chemists, and drug development professionals seeking to resolve low reaction yields, mitigate byproduct formation, and optimize the N,N-dimethylation of 5-methoxy-2-methylaniline.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causality behind each synthetic choice, ensuring that every protocol you run is a self-validating system.

Mechanistic Workflow & Troubleshooting Logic

Before diving into specific bench-level issues, it is critical to map the chemical logic of aniline dimethylation. The diagram below illustrates the competing pathways and highlights where standard methodologies often fail when applied to electron-rich aromatic amines.

SynthesisWorkflow SM 5-Methoxy-2-methylaniline (Primary Amine) RedAm Reductive Amination (CH2O + NaBH3CN/STAB) SM->RedAm Esch Eschweiler-Clarke (CH2O + HCOOH) SM->Esch Alk Direct Alkylation (MeI or PO(OMe)3) SM->Alk Imine Iminium Intermediate (pH 4-5) RedAm->Imine Mild Acid Prod 5-Methoxy-N,N,2-trimethylaniline (Target Product) Esch->Prod Ideal Pathway ErrPoly Issue: Condensation (Resin Formation) Esch->ErrPoly Electrophilic Aromatic Substitution Alk->Prod PO(OMe)3 / Heat ErrQuat Issue: Quaternization (Over-alkylation) Alk->ErrQuat Uncontrolled Kinetics Imine->Prod Hydride Reduction

Reaction pathways and common bottlenecks in the N,N-dimethylation of anilines.

Troubleshooting Guide & FAQs

Q1: I am using the classic Eschweiler-Clarke reaction (formaldehyde and formic acid), but my yields are abysmal and I am recovering a dark, highly viscous mixture. What is happening? Analysis: The classic Eschweiler-Clarke methylation is highly efficient for aliphatic amines because the hydride transfer mechanism naturally halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts[1]. However, your starting material, 5-methoxy-2-methylaniline, is a highly electron-rich aromatic ring due to the ortho-methyl and meta-methoxy activating groups. Under the strongly acidic conditions of refluxing formic acid, the reactive formaldehyde/iminium species trigger electrophilic aromatic substitution on the ring rather than cleanly methylating the nitrogen. This leads to high molecular weight condensation products (resins)[2]. Solution: Abandon the classic Eschweiler-Clarke conditions for this specific substrate. Pivot to a milder reductive amination using a borohydride reducing agent (Protocol A) or a phosphate-mediated alkylation (Protocol B).

Q2: I switched to direct alkylation using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃). Why am I seeing a complex mixture of mono-methylated, di-methylated, and quaternary ammonium salts? Analysis: Direct alkylation of primary amines with highly reactive alkyl halides is governed by competing kinetics that are notoriously difficult to control[3]. As the primary amine is methylated to a secondary amine, its nucleophilicity increases, making the second methylation faster than the first. Consequently, the tertiary amine is rapidly formed, which then aggressively reacts with remaining MeI to form an irreversible quaternary ammonium salt. Solution: If direct alkylation is required for scale-up, replace MeI with trimethyl phosphate. Trimethyl phosphate requires higher activation energy (heating to 150 °C) but provides superior kinetic control, yielding the tertiary amine with virtually no troublesome quaternary by-products[2].

Q3: I am attempting the Borch reductive amination (CH₂O + NaBH₃CN), but the reaction stalls at the secondary amine. How do I drive it to completion? Analysis: The Borch reductive amination relies on the condensation of the amine with formaldehyde to form an iminium cation, which is subsequently reduced by the nucleophilic hydride[4]. The kinetic bottleneck here is pH. If the pH drops too low (< 3), the primary/secondary amine is fully protonated into a non-nucleophilic ammonium salt, halting iminium formation. If the pH is too high (> 6), the iminium cation does not form efficiently[3]. Solution: Strictly buffer the reaction to pH 4.5 using glacial acetic acid. Furthermore, ensure you are using at least 3.0 equivalents of formaldehyde and 2.5 equivalents of NaBH₃CN to thermodynamically drive the second methylation step.

Quantitative Data: Yield & Byproduct Comparison

To aid in route selection, the following table summarizes the quantitative performance of various N,N-dimethylation strategies when applied to electron-rich anilines like 5-methoxy-2-methylaniline.

Synthesis MethodologyReagents & ConditionsTypical YieldPrimary ByproductsScalability & Safety
Mild Reductive Amination CH₂O, NaBH₃CN, AcOH, MeOH, 25 °C85–95%Trace mono-methylated amineHigh (Requires toxic gas scrubbing for HCN)
Phosphate Alkylation PO(OMe)₃, 150 °C, neat75–85%None (Highly selective)Very High (Thermal control required)
Direct Halide Alkylation MeI, K₂CO₃, DMF, 80 °C40–60%Quaternary ammonium saltsLow (MeI is highly volatile/toxic)
Classic Eschweiler-Clarke CH₂O, HCOOH, 100 °C< 30%Polymeric resins / TarsLow (Substrate incompatible)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Mild Reductive Amination (Recommended for Discovery Scale)

This protocol utilizes Sodium Cyanoborohydride (NaBH₃CN), which is stable in mildly acidic solutions and selectively reduces iminium ions over unreacted aldehydes[5].

Materials:

  • 5-methoxy-2-methylaniline (1.0 eq)

  • Aqueous Formaldehyde (37% w/w, 3.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN, 2.5 eq)

  • Glacial Acetic Acid (to pH 4.5)

  • Methanol (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 5-methoxy-2-methylaniline in methanol. Add the 37% aqueous formaldehyde. Causality: Methanol acts as a polar protic solvent that stabilizes the transition state of the iminium intermediate.

  • pH Adjustment: Dropwise, add glacial acetic acid until the solution reaches pH 4.5 (verify with pH paper). Causality: This specific pH ensures the carbonyl oxygen is protonated to speed up amine addition, without converting the amine nucleophile into a dead-end conjugate acid[3].

  • Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH₃CN portion-wise over 15 minutes. Causality: Cooling controls the exothermic hydride transfer and prevents the volatilization of formaldehyde.

  • Propagation & Self-Validation: Remove the ice bath and stir at room temperature for 3 hours.

    • Validation Checkpoint: Pull a 50 µL aliquot, quench with NaHCO₃, extract into EtOAc, and run a TLC (Hexanes/EtOAc 4:1). You should observe the complete disappearance of the primary amine baseline spot, replaced by a high-R_f spot (tertiary amine). If a mid-R_f spot persists, add 0.5 eq of CH₂O and 0.5 eq of NaBH₃CN and stir for 1 more hour.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (Caution: Gas evolution). Extract 3x with Dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-methoxy-N,N,2-trimethylaniline.

Protocol B: Trimethyl Phosphate Alkylation (Recommended for Kilo-Scale)

This solvent-free method leverages the high boiling point and controlled reactivity of trimethyl phosphate to achieve dialkylation without quaternization[2].

Materials:

  • 5-methoxy-2-methylaniline (1.0 eq)

  • Trimethyl Phosphate (1.5 eq)

  • 20% Aqueous NaOH

Step-by-Step Procedure:

  • Reagent Combination: In a round-bottom flask equipped with a reflux condenser and an internal thermocouple, combine the aniline and trimethyl phosphate. Causality: Trimethyl phosphate acts as both the alkylating agent and the reaction medium.

  • Thermal Activation: Gradually heat the stirred mixture using an oil bath to 150 °C over 45 minutes. Causality: A mild exothermic event will occur as the reaction initiates. Gradual heating prevents thermal runaway[2].

  • Reflux & Self-Validation: Maintain the internal temperature at 145–150 °C for 2 hours.

    • Validation Checkpoint: Pull a 100 µL aliquot, dissolve in CDCl₃, and analyze via ¹H NMR. The disappearance of the broad -NH₂ singlet (~3.5 ppm) and the emergence of a sharp 6H singlet (~2.7 ppm) confirms complete N,N-dimethylation.

  • Hydrolysis Workup: Cool the mixture to room temperature. Add 20% aqueous NaOH (approx. 3 volumes relative to the reaction mass) and stir vigorously for 1.5 hours. Causality: This step is mandatory to hydrolyze unreacted trimethyl phosphate into water-soluble sodium phosphate salts, preventing contamination of the organic product[2].

  • Isolation: Extract the aqueous mixture with Dichloromethane. Dry the organic phase, concentrate, and purify via vacuum distillation to yield high-purity 5-methoxy-N,N,2-trimethylaniline.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. National Institutes of Health.[Link]

  • m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Borch Reductive Amination. Chem-Station Int. Ed.[Link]

  • Reductive Amination. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 5-Methoxy-N,N,2-trimethylaniline

Welcome to the Application Scientist Support Portal. Purifying 5-methoxy-N,N,2-trimethylaniline (CAS: 56140-35-3) presents highly specific challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Purifying 5-methoxy-N,N,2-trimethylaniline (CAS: 56140-35-3) presents highly specific challenges. Unlike primary anilines, this compound features N,N-dimethylation and ortho-methyl substitution, creating severe steric hindrance and elevated lipophilicity. These structural nuances render standard recrystallization protocols highly susceptible to "oiling out" and oxidative degradation. This guide provides a self-validating framework to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Solvent Selection Causality

To select the optimal solvent system, we must analyze the molecule's intermolecular forces. 5-methoxy-N,N,2-trimethylaniline lacks N-H hydrogen bond donors, making it significantly more lipophilic than its primary aniline counterparts.

  • Causality: Because of this lipophilicity, highly polar solvents (like pure water) will fail to dissolve the compound even at boiling, while non-polar solvents (like pure hexane) will dissolve it too readily at room temperature[1].

  • The Solution: A mixed solvent system (e.g., Ethanol/Water) is required. The "good" solvent (ethanol) dissolves the lipophilic core, while the "poor" anti-solvent (water) is titrated to create a steep solubility-temperature curve, which is the fundamental prerequisite for cooling recrystallization[2].

Solvent Candidate Matrix

Table 1: Quantitative evaluation of solvent systems based on polarity and boiling point dynamics.

Solvent SystemPolarity IndexBoiling Point (°C)Mechanistic Rationale & Predicted Efficacy
Pure Ethanol 5.278Poor: Compound is highly lipophilic; likely dissolves completely at room temperature, resulting in near-zero yield.
Pure Water 10.2100Poor: Lacks sufficient lipophilicity to dissolve the N,N-dimethylated compound even at boiling.
Ethanol / Water (70:30) ~6.7~82Excellent: Ethanol dissolves the compound, while water acts as an anti-solvent to force the steep solubility curve required for crystallization[3].
Heptane / EtOAc ~1.5 - 4.477 - 98Good: Effective alternative for highly oxidized batches where aqueous systems promote oiling out.
Dichloromethane 3.139.6Poor: Boiling point is too low to provide a meaningful temperature differential for super-saturation.
Logical Workflow for Solvent Optimization

Workflow A Impure 5-methoxy- N,N,2-trimethylaniline BB BB A->BB B Solvent Screening (e.g., EtOH, Heptane, H2O) C Soluble at RT? D Reject Solvent C->D Yes E Heat to Boiling C->E No F Soluble at Boiling? E->F F->D No G Cool to RT & Ice Bath F->G Yes H Crystallization? G->H I Oiling Out? H->I No K Optimal Solvent Found H->K Yes J Adjust Co-solvent / Seed I->J Yes/No J->G BB->C

Logical workflow for screening and optimizing recrystallization solvents for lipophilic anilines.

Self-Validating Experimental Protocol

This protocol utilizes a mixed-solvent (Ethanol/Water) approach. Every step includes a validation checkpoint to ensure the system is behaving as thermodynamically predicted.

Step 1: Primary Dissolution

  • Action: Place the crude 5-methoxy-N,N,2-trimethylaniline in an Erlenmeyer flask. Add a minimal volume of hot ethanol (just below boiling at ~75°C) dropwise until the solid completely dissolves[4].

  • Validation Checkpoint: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration immediately.

Step 2: Decolorization (If necessary)

  • Action: If the solution is dark brown or black (indicating oxidation), remove from heat, add 5-10 mg of activated charcoal, boil gently for 2 minutes, and filter through a heated fluted filter paper[4].

  • Validation Checkpoint: The filtrate must be visibly lighter. If it remains black, polymeric oxidation products are present, requiring a silica plug prior to recrystallization[5].

Step 3: Anti-Solvent Titration

  • Action: While maintaining the solution at a near-boil, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). Immediately add 1-2 drops of hot ethanol until the solution clears[4].

  • Validation Checkpoint: The immediate clearing upon adding the primary solvent confirms the saturation point is precisely tuned for maximum yield.

Step 4: Controlled Crystallization & Isolation

  • Action: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-4°C) for 15 minutes. Collect the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold anti-solvent, and dry under vacuum[6].

  • Validation Checkpoint: Crystals should exhibit distinct geometric morphology under magnification. Amorphous, sticky blobs indicate oiling out has occurred.

Troubleshooting & FAQs

Q1: My 5-methoxy-N,N,2-trimethylaniline is "oiling out" instead of forming crystals. How do I fix this? A1: Causality: Oiling out occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, causing it to separate as a liquid phase rather than a solid crystal lattice[2]. The N,N-dimethyl groups significantly lower the melting point compared to primary anilines. Solution: You must lower the temperature at which saturation occurs. Reheat the mixture until the oil dissolves, then add more of the "good" solvent (Ethanol) to decrease the solute concentration. Alternatively, introduce a seed crystal just above the cloud point to force nucleation before phase separation occurs.

Q2: The crude material has turned black from years of storage. Recrystallization yields a dark mud. What is the mechanism, and how do I recover the product? A2: Causality: Electron-rich anilines, especially methoxy-substituted derivatives, are highly susceptible to air oxidation over time, forming complex, highly polar polymeric azo and quinone species. These impurities disrupt the crystal lattice during cooling, resulting in a "mud-like" precipitate[5]. Solution: Standard recrystallization will fail if oxidation is severe. Pre-treat the crude material by passing it through a short silica gel plug using a non-polar solvent mixture (e.g., Hexane/EtOAc) to trap the polar polymeric mud. Alternatively, convert the free base to its hydrochloride salt by treating it with HCl in ether; anilinium salts are highly crystalline and inherently resistant to further oxidation[5].

Q3: No crystals are forming upon cooling, even after 30 minutes in an ice bath. What are the next steps? A3: Causality: The solution is likely supersaturated but lacks a thermodynamic nucleation site to initiate lattice formation, or the solvent volume is simply too high[3]. Solution: Use a glass stirring rod to gently scratch the inner wall of the flask below the solvent line. This creates micro-abrasions that act as nucleation templates for crystal growth. If scratching fails after 10 minutes, your solution is too dilute. Return the flask to the heat source, boil off 20-30% of the solvent volume, and repeat the cooling process.

Sources

Troubleshooting

Overcoming steric hindrance issues with 5-methoxy-N,N,2-trimethylaniline in cross-coupling

Technical Support Center: Troubleshooting Steric & Stereoelectronic Hindrance in Cross-Coupling of 5-Methoxy-N,N,2-trimethylaniline As a Senior Application Scientist, I frequently consult with researchers struggling to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Steric & Stereoelectronic Hindrance in Cross-Coupling of 5-Methoxy-N,N,2-trimethylaniline

As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when utilizing 5-methoxy-N,N,2-trimethylaniline in palladium-catalyzed cross-coupling reactions. The common assumption is that local steric bulk at the ortho position is the sole culprit. However, the root cause is a complex interplay of stereoelectronic deactivation and catalyst poisoning .

This guide is designed to dismantle these bottlenecks, providing causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights to get your catalytic cycles turning efficiently.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 5-methoxy-N,N,2-trimethylaniline fail to undergo standard Pd-catalyzed C-H arylation compared to standard N,N-dimethylaniline? The Causality: The failure is not merely steric; it is stereoelectronic. In a standard N,N-dimethylaniline, the nitrogen lone pair is coplanar with the aromatic ring, donating electron density via p-π conjugation and highly activating the para and ortho positions for electrophilic palladation. In 5-methoxy-N,N,2-trimethylaniline, the ortho-methyl group at the C2 position creates a severe steric clash with the bulky N,N-dimethyl group. To relieve this strain, the NMe₂ group is forced to twist out of the aromatic plane. This orthogonal geometry breaks the p-π orbital overlap, severely starving the ring of electron density. Consequently, the nucleophilicity at the C4 and C6 positions drops drastically, raising the activation energy barrier for C-H cleavage.

Stereoelectronic A ortho-Methyl Group (C2 Position) B Steric Clash with N,N-Dimethyl Group A->B C NMe2 Twisted Out of Arene Plane B->C D Loss of p-π Orbital Overlap C->D E Decreased Nucleophilicity at C4/C6 D->E F Suppressed C-H Cross-Coupling E->F

Caption: Stereoelectronic deactivation pathway of 5-methoxy-N,N,2-trimethylaniline.

Q2: How can I overcome this deactivation during oxidative C-H cross-coupling? The Solution: You must bypass the reliance on the substrate's innate nucleophilicity by utilizing a highly structured Concerted Metalation-Deprotonation (CMD) pathway. Introducing Mono-N-protected amino acid (MPAA) ligands, pioneered by the Yu group , is the optimal strategy. The MPAA ligand (e.g., N-Ac-Leu-OH) acts as a rigid, internal base. The bidentate coordination of the ligand to the Pd(II) center positions the carboxylate moiety perfectly to abstract the C-H proton simultaneously as the Pd-C bond forms, dramatically lowering the activation barrier despite the stereoelectronic deactivation of the arene.

CH_Activation C1 Sterically Hindered Substrate C2 Add Pd(OAc)2 & Ag2CO3 Oxidant C1->C2 C3 Introduce MPAA Ligand (e.g., N-Ac-Leu-OH) C2->C3 C4 Concerted Metalation- Deprotonation (CMD) C3->C4 C5 Successful C-H Arylation at C4 C4->C5

Caption: MPAA-ligand enabled Concerted Metalation-Deprotonation (CMD) workflow.

Q3: I am trying to synthesize 5-methoxy-N,N,2-trimethylaniline via Buchwald-Hartwig amination of 2-bromo-4-methoxytoluene with dimethylamine, but my yields are abysmal. What is going wrong? The Causality: Dimethylamine is a secondary amine. When coupled with an ortho-substituted aryl halide, the reaction suffers from two fatal flaws with standard phosphine ligands (like BINAP or dppf):

  • Catalyst Poisoning: Secondary amines readily form highly stable, off-cycle Pd(amine)₂ complexes, sequestering the active catalyst.

  • Stalled Elimination: The steric bulk of the ortho-methyl group prevents the necessary spatial arrangement for the final reductive elimination step. The Solution: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like RuPhos . RuPhos is specifically engineered to prevent bis-amine coordination due to its massive steric profile, while its electron-rich nature accelerates oxidative addition. Furthermore, the specific biaryl interaction forces the substrate into a geometry that accelerates reductive elimination.

Synthesis S1 2-Bromo-4-methoxytoluene + Dimethylamine S2 Add Pd2(dba)3 & RuPhos Ligand S1->S2 S3 Prevent Bis-Amine Pd Coordination S2->S3 S4 Accelerated Reductive Elimination S3->S4 S5 5-Methoxy-N,N,2- trimethylaniline S4->S5

Caption: RuPhos-enabled Buchwald-Hartwig synthesis overcoming secondary amine bulk.

Section 2: Quantitative Data Summaries

Table 1: Optimization of Buchwald-Hartwig Synthesis of 5-Methoxy-N,N,2-trimethylaniline Conditions: 2-bromo-4-methoxytoluene (1.0 eq), Dimethylamine (1.5 eq), Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), NaOtBu (1.2 eq), Toluene, 12h.

LigandTemp (°C)Yield (%)Mechanistic Observation / Causality
BINAP100<10Bis-amine coordination traps Pd; catalyst death.
XPhos10045Oxidative addition occurs, but reductive elimination is slow.
RuPhos 85 88 Optimal geometry for secondary amines; prevents trapping.
BrettPhos8562Over-engineered steric bulk; better suited for primary amines.

Table 2: Ligand Effects on Pd-Catalyzed C-H Arylation of 5-Methoxy-N,N,2-trimethylaniline Conditions: Aniline (1.0 eq), Aryl Iodide (1.5 eq), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Ag₂CO₃ (2.0 eq), HFIP/AcOH (4:1), 24h.

LigandTemp (°C)Yield (%)Mechanistic Observation / Causality
None110TraceHigh CMD activation barrier due to stereoelectronic twist.
Pyridine11015Weak internal base effect; insufficient transition state stabilization.
N-Ac-Gly-OH9078Effective CMD transition state; lowers activation energy.
N-Ac-Leu-OH 90 85 Enhanced solubility and optimal steric shielding during CMD.

Section 3: Self-Validating Experimental Protocols

Protocol A: RuPhos-Enabled Buchwald-Hartwig Synthesis
  • Preparation: Charge an oven-dried Schlenk flask with 2-bromo-4-methoxytoluene (1.0 equiv), Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), and NaOtBu (1.2 equiv).

  • Atmosphere Exchange: Evacuate and backfill with N₂ (3x).

    • Self-Validation Checkpoint: The powder mixture must remain free-flowing. Any clumping indicates moisture ingress, which will immediately quench the NaOtBu base.

  • Reagent Addition: Inject anhydrous toluene, followed by dimethylamine (2.0 M solution in THF, 1.5 equiv).

  • Catalytic Activation: Heat the reaction mixture to 85°C for 12 hours.

    • Self-Validation Checkpoint: Within 15 minutes, the solution will transition from a dark purple/red (resting Pd₂(dba)₃) to a pale yellow/orange. This color shift visually confirms the successful generation of the active monomeric Pd(0)-RuPhos species.

  • Analysis: Quench with water, extract with EtOAc, and analyze via GC-MS.

    • Self-Validation Checkpoint: Complete consumption of the starting material (m/z 200/202 isotopic pattern) and the appearance of the product mass (m/z 165) confirms successful C-N coupling.

Protocol B: MPAA-Directed C-H Arylation
  • Preparation: Charge a reaction vial with 5-methoxy-N,N,2-trimethylaniline (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), N-Ac-Leu-OH (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of HFIP (Hexafluoroisopropanol) and AcOH.

    • Causality Note: HFIP is a highly polar, strongly hydrogen-bonding solvent that drastically enhances the electrophilicity of the Pd(II) species, compensating for the electron-poor nature of the twisted aniline ring.

  • Reaction Execution: Seal the vial and stir vigorously at 90°C for 24 hours.

    • Self-Validation Checkpoint: The formation of a brilliant, metallic silver mirror on the interior walls of the vial confirms the active turnover of the Ag(I) oxidant to Ag(0) during the critical Pd(0) to Pd(II) reoxidation step. If the solution remains a murky brown without plating, the catalytic cycle has stalled.

  • Purification: Filter the crude mixture through a pad of Celite to remove silver salts, concentrate, and purify via flash chromatography.

Section 4: References

  • Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C-H Activation of Aryl and Alkyl Groups Source: Accounts of Chemical Research (via PubMed/NIH) URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

Optimization

Reducing byproducts in the nitration of 5-methoxy-N,N,2-trimethylaniline

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the nitration of 5-methoxy-N,N,2-trimethylaniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the nitration of 5-methoxy-N,N,2-trimethylaniline. Our goal is to equip researchers with the necessary insights to minimize byproduct formation and maximize the yield of the desired 4-nitro-5-methoxy-N,N,2-trimethylaniline.

Section 1: Core Problem Analysis - Understanding Byproduct Formation

Before troubleshooting, it is crucial to understand the inherent chemical challenges of this reaction. The substrate, 5-methoxy-N,N,2-trimethylaniline, is a highly activated aromatic ring, making it susceptible to several side reactions under typical nitrating conditions.

FAQ: Why is my reaction mixture turning dark brown or black and producing intractable tar?

Answer: This is a classic sign of oxidation . The starting material is extremely electron-rich due to three activating groups (dimethylamino, methyl, and methoxy). Standard nitrating mixtures, such as concentrated nitric and sulfuric acids (HNO₃/H₂SO₄), are potent oxidizing agents.[1] Under these conditions, the aniline ring is easily oxidized, leading to the destruction of the starting material and the formation of complex, polymeric tarry byproducts, which severely reduces the yield.[2] Strict temperature control and alternative methods are essential to mitigate this.

FAQ: I am observing a significant amount of the 3-nitro isomer. Isn't the dimethylamino group a powerful ortho, para-director?

Answer: Your understanding of the dimethylamino group as an ortho, para-director is correct for the free base. However, the problem arises from the highly acidic medium required for nitration. The basic lone pair of the dimethylamino group is readily protonated by strong acids like H₂SO₄ to form an anilinium ion (-NH(CH₃)₂⁺).[3][4][5]

This protonated group has a profound effect:

  • Deactivation: The positive charge on the nitrogen atom turns the group from a strong activator into a potent deactivator by withdrawing electron density from the ring through an inductive effect.[5]

  • Change in Directing Effect: As a deactivating group, the anilinium ion becomes a meta-director .[1][4]

Therefore, your reaction mixture contains an equilibrium between the ortho, para-directing free base and the meta-directing anilinium ion. This equilibrium is the primary cause for the formation of the undesired 3-nitro byproduct.[6][7]

G cluster_0 Reaction in Strong Acid (e.g., H₂SO₄) cluster_1 Directing Effects cluster_2 Products Start 5-methoxy-N,N,2-trimethylaniline (Free Base) Anilinium Anilinium Ion (-NHMe₂⁺) Start->Anilinium + H⁺ Direct_OP ortho, para-Directing (Desired Pathway) Start->Direct_OP Activates Ring Anilinium->Start - H⁺ Direct_M meta-Directing (Byproduct Pathway) Anilinium->Direct_M Deactivates Ring Prod_4_Nitro 4-Nitro Product (Desired) Direct_OP->Prod_4_Nitro Nitration (NO₂⁺) Prod_3_Nitro 3-Nitro Byproduct (Undesired) Direct_M->Prod_3_Nitro Nitration (NO₂⁺)

Caption: Equilibrium between the o,p-directing free base and the m-directing anilinium ion.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

Issue / Symptom Probable Cause(s) Recommended Solution(s)
1. Low to no yield; reaction mixture is dark brown/black and tarry. Oxidation of the highly activated aniline ring by the nitrating agent.[1][2]A. Implement the Protecting Group Strategy (see Protocol 1). This is the most robust solution.[2][8] B. Maintain strict temperature control (0-5 °C) during the addition of the nitrating agent.[9] C. Ensure slow, dropwise addition of the nitrating agent to dissipate heat effectively.
2. Significant formation of the 3-nitro isomer (e.g., >10%). Protonation of the dimethylamino group to form the meta-directing anilinium ion in strong acid.[1][4]A. The most effective solution is to use the Protecting Group Strategy (Protocol 1). Acetylation prevents the nitrogen from being protonated.[7][8] B. (Advanced) Explore milder, non-protic nitrating agents, such as metal nitrates (e.g., copper nitrate) or N-nitropyrazoles, which may not require strong acids.[10][11]
3. Presence of di-nitrated byproducts. Over-nitration due to harsh conditions, excess nitrating agent, or prolonged reaction time.[9]A. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the nitrating agent.[12] B. Monitor the reaction closely by TLC or HPLC and quench it immediately upon consumption of the starting material.[9] C. Maintain a low reaction temperature (0-5 °C) to reduce the rate of the second nitration.
4. Product does not precipitate upon quenching with ice-water. The nitro-product may have some solubility in the acidic aqueous mixture or may be an oil at the work-up temperature.A. Transfer the entire quenched mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[13] B. Carefully neutralize the cold acidic solution with a base (e.g., sodium bicarbonate or dilute NaOH) to induce precipitation, then filter or extract.

Section 3: Recommended Protocols for High-Purity Synthesis

Direct nitration of 5-methoxy-N,N,2-trimethylaniline is fraught with the issues described above. The industry-standard and most reliable method to achieve high regioselectivity and yield is the Protecting Group Strategy .

Protocol 1: The Protecting Group Strategy (Acetylation-Nitration-Hydrolysis)

This three-step process temporarily converts the highly activating and basic amino group into a less activating, non-basic amide (acetamido) group. The acetamido group is still an ortho, para-director but is resistant to oxidation and does not protonate, thus ensuring clean nitration at the desired C4 position.[2][8]

Caption: Workflow for the reliable synthesis via the protecting group strategy.

Step 1: Acetylation

  • Dissolve 5-methoxy-N,N,2-trimethylaniline (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 - 1.2 eq).

  • Allow the reaction to stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up by quenching with water and extracting the N-acetylated product. This intermediate can often be used directly in the next step after solvent removal.

Step 2: Nitration of the Acetanilide

  • Dissolve the crude N-acetylated intermediate from Step 1 in concentrated sulfuric acid at 0-5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the reaction temperature does not exceed 10 °C.[2]

  • Stir for 1-2 hours at low temperature, monitoring by TLC.

  • Once the reaction is complete, very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Collect the precipitated solid (4-nitro-N-acetyl intermediate) by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Step 3: Hydrolysis

  • Suspend the crude 4-nitro-N-acetyl intermediate in a mixture of ethanol and an aqueous acid (e.g., 20% H₂SO₄) or base (e.g., 10% NaOH).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete removal of the acetyl group.

  • Cool the reaction mixture. If using acidic hydrolysis, pour onto ice and neutralize with a base to precipitate the final product. If using basic hydrolysis, the product may precipitate upon cooling or require extraction.

  • Collect the final product, 4-nitro-5-methoxy-N,N,2-trimethylaniline, by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for final purification.

Section 4: References

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Anjali Devi. (2020, November 4). Nitration of aniline [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Aniline [Video]. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]

  • Técnico Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]

  • PatSnap. (2022, March 22). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of 5-methoxy-N,N,2-trimethylaniline with its structural isomers

An in-depth understanding of positional isomerism is critical in drug development and materials science, as the spatial arrangement of functional groups dictates molecular electronics, reactivity, and receptor binding af...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of positional isomerism is critical in drug development and materials science, as the spatial arrangement of functional groups dictates molecular electronics, reactivity, and receptor binding affinity. This guide provides a comprehensive spectroscopic comparison between 5-methoxy-N,N,2-trimethylaniline and its primary structural isomers: 4-methoxy-N,N,2-trimethylaniline and 3-methoxy-N,N,2-trimethylaniline .

By synthesizing foundational spectroscopic principles with empirical data[1][2], this guide establishes a robust framework for identifying and differentiating these highly similar aromatic amines.

Mechanistic Rationale: Steric Hindrance and Electronic Effects

To accurately interpret the spectroscopic data of these isomers, one must first understand the causality behind their electronic environments. The core structure is an N,N -dimethylaniline derivative. In an unhindered system (e.g., 4-methoxy- N,N -dimethylaniline), the nitrogen lone pair is coplanar with the aromatic ring, allowing for strong +M (mesomeric) electron donation[1].

However, the introduction of an ortho-methyl group at Position 2 fundamentally alters this dynamic:

  • Steric Inhibition of Resonance (SIR): The bulky methyl group at Position 2 sterically clashes with the N,N -dimethylamino group, forcing the nitrogen lone pair out of the aromatic plane.

  • Deshielding Consequence: This twist significantly reduces the +M effect of the amine. Consequently, the aromatic protons are less shielded than they would be in an unhindered aniline[2].

  • Isomeric Variance: The position of the methoxy group (-OCH 3​ ) at position 3, 4, or 5 introduces a secondary, localized +M effect that selectively shields specific protons based on ortho and para relationships.

ElectronicEffects N1 Ortho-Methyl Group (Position 2) N2 Steric Clash with -N(CH3)2 Group N1->N2 N3 N-lone pair twisted out of ring plane N2->N3 N4 Reduced +M (Mesomeric) Effect N3->N4 N5 Deshielding of Aromatic Protons N4->N5 N6 Methoxy Position (3, 4, or 5) N7 Local +M Effect Restores Shielding N6->N7 N7->N5 Counteracts

Mechanistic pathway illustrating how steric hindrance modulates spectroscopic shielding.

Comparative Spectroscopic Data Synthesis

The following tables summarize the expected and empirically derived quantitative data used to differentiate 5-methoxy-N,N,2-trimethylaniline[3] from its 4-methoxy[4] and 3-methoxy counterparts.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , δ ppm)

Note: Shifts are highly dependent on the steric quenching of the amine's resonance.

Proton Assignment5-Methoxy Isomer (Target)4-Methoxy Isomer3-Methoxy IsomerDiagnostic Logic
Aromatic H-3 ~7.00 (d, J=8 Hz)~6.75 (d, J=3 Hz)- (Substituted)In the 5-OMe isomer, H-3 is meta to both electron donors, making it the most downfield signal.
Aromatic H-4 ~6.50 (dd, J=8, 2 Hz)- (Substituted)~6.55 (d, J=8 Hz)Highly shielded by the ortho-methoxy group in both 5-OMe and 3-OMe isomers.
Aromatic H-5 - (Substituted)~6.65 (dd, J=8, 3 Hz)~7.10 (t, J=8 Hz)In the 3-OMe isomer, H-5 is meta to the methoxy group, appearing as a distinct triplet.
Aromatic H-6 ~6.40 (d, J=2 Hz)~6.90 (d, J=8 Hz)~6.70 (d, J=8 Hz)In the 5-OMe isomer, H-6 is ortho to both the amine and methoxy, appearing as a highly shielded doublet.
-OCH 3​ ~3.75 (s, 3H)~3.78 (s, 3H)~3.80 (s, 3H)Minimal variation; position is confirmed via NOESY correlations to adjacent protons.
-N(CH 3​ ) 2​ ~2.65 (s, 6H)~2.65 (s, 6H)~2.75 (s, 6H)3-OMe isomer exhibits extreme 1,2,3-steric crowding, shifting the amine signal slightly downfield.
Table 2: Key 13 C NMR and FT-IR Markers
Spectroscopic Technique5-Methoxy Isomer (Target)4-Methoxy Isomer3-Methoxy Isomer
13 C NMR (C-OMe) ~159.0 ppm~155.5 ppm~158.5 ppm
13 C NMR (C-NMe 2​ ) ~152.0 ppm~148.0 ppm~150.0 ppm
FT-IR (C-O-C stretch) ~1040, 1220 cm −1 ~1035, 1240 cm −1 ~1045, 1215 cm −1
FT-IR (Ar C-H out-of-plane) ~810, 850 cm −1 (1,2,4-sub)~805, 870 cm −1 (1,2,4-sub)~780, 740 cm −1 (1,2,3-sub)

Experimental Protocol Validation

To ensure high-fidelity differentiation of these isomers, the following self-validating analytical workflow must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition

Causality: NMR is the primary tool for distinguishing positional isomers. The use of a standardized relaxation delay ensures accurate integration, while 2D NOESY is required to map the spatial proximity of the methoxy group to the aromatic protons.

  • Sample Preparation: Dissolve 15.0 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: TMS acts as an internal zero-point reference (0.00 ppm). CDCl 3​ is chosen to prevent solvent-solute hydrogen bonding that could artificially shift the amine signals[2].

  • Probe Tuning & Matching: Manually tune and match the NMR probe to the specific sample impedance.

    • Self-Validation: This maximizes the signal-to-noise ratio (SNR) and prevents artifactual line broadening.

  • 1D 1 H Acquisition: Acquire 16 scans at 400 MHz with a relaxation delay (D1) of 2.0 seconds.

  • 2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300 ms.

    • Causality: In the 5-methoxy isomer, a strong NOE cross-peak will be observed between the -OCH 3​ protons (~3.75 ppm) and the H-4/H-6 aromatic protons. In the 4-methoxy isomer, the cross-peaks will appear between -OCH 3​ and H-3/H-5.

Protocol B: GC-MS Analysis

Causality: While mass spectrometry cannot easily distinguish isomers by intact mass (all have m/z = 165.23), the fragmentation patterns under standard Electron Ionization (EI) vary due to the stability of the resulting radical cations.

  • Instrument Setup: Configure the GC-MS with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm). Set the ionization energy to exactly 70 eV.

    • Self-Validation: 70 eV is the universal standard for EI; maintaining this ensures the resulting mass spectra can be accurately cross-referenced against NIST libraries.

  • Thermal Gradient: Inject 1 μL (split ratio 50:1). Hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Fragmentation Analysis: Monitor for the molecular ion [M]+ at m/z 165. Look for the loss of a methyl radical ( [M−15]+ at m/z 150), which is highly favored in the 4-methoxy isomer due to the formation of a stable quinonoid resonance structure[1].

Workflow S1 Sample Prep (15 mg in 0.6 mL CDCl3) S2 1H NMR & 2D NOESY (400 MHz, D1=2.0s) S1->S2 S3 13C NMR Acquisition (100 MHz, 1024 scans) S1->S3 S4 GC-MS Analysis (EI mode, 70 eV) S1->S4 S5 Data Processing (MestReNova / ChemStation) S2->S5 S3->S5 S4->S5 S6 Isomer Identification via Chemical Shifts & NOE S5->S6

Standardized multi-modal spectroscopic workflow for structural isomer differentiation.

Conclusion

The differentiation of 5-methoxy-N,N,2-trimethylaniline from its structural isomers relies heavily on understanding the interplay between steric hindrance at the ortho position and the localized mesomeric effects of the methoxy group. By utilizing high-resolution 1 H NMR—specifically tracking the highly shielded H-6 proton and confirming spatial arrangements via 2D NOESY—researchers can achieve unambiguous structural assignment. Adhering to the self-validating protocols outlined above ensures maximum reproducibility across different analytical laboratories.

References

1. Benchchem. An In-depth Technical Guide to 4-methoxy-N,N-dimethylaniline. Available at: 2.[2] The Royal Society of Chemistry. Electronic Supplementary Information Deoxygenative CO2 conversions with triphenylborane and phenylsilane. Available at: 3.[3] Fujifilm Wako Pure Chemical Corporation. 56140-35-3・5-Methoxy-n,n,2-trimethylaniline. Available at: 4. Molaid. 4-甲氧基-2-甲基-N,N-二甲基苯胺 | 57556-21-5. Available at:

Sources

Comparative

Validating LC-MS/MS Protocols for 5-Methoxy-N,N,2-trimethylaniline Metabolite Identification: A Platform Comparison Guide

As drug development professionals navigate the complexities of Phase I and Phase II biotransformations, the structural elucidation of novel metabolites remains a critical bottleneck. For substituted anilines like 5-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the complexities of Phase I and Phase II biotransformations, the structural elucidation of novel metabolites remains a critical bottleneck. For substituted anilines like 5-methoxy-N,N,2-trimethylaniline (CAS 56140-35-3), the analytical challenge is twofold: detecting low-abundance circulating metabolites against a complex biological background and definitively resolving structural isomers.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap technology against traditional Triple Quadrupole (QqQ) platforms for metabolite identification. By grounding our methodology in mechanistic causality and the harmonized ICH M10 bioanalytical validation guidelines [1][2], we provide a self-validating framework for robust metabolomic profiling.

Mechanistic Causality: The Isomeric Challenge

To design an effective LC-MS/MS protocol, one must first understand the molecule's biotransformation pathways. 5-methoxy-N,N,2-trimethylaniline is susceptible to multiple cytochrome P450 (CYP) mediated oxidations. The primary Phase I metabolic routes include:

  • N-demethylation: Loss of a methyl group from the amine (-14 Da).

  • O-demethylation: Loss of a methyl group from the methoxy ether (-14 Da).

  • Aromatic/Aliphatic Hydroxylation: Addition of an oxygen atom (+16 Da).

The Analytical Bottleneck: Both N-demethylation and O-demethylation result in a net loss of CH2​ (14.0156 Da). Because these transformations yield exact structural isomers, their empirical formulas are identical. Even an HRAM platform cannot differentiate them at the intact precursor (MS1) level. Resolution requires a self-validating system combining high-efficiency chromatographic separation with exact-mass MS/MS fragmentation . By measuring the exact mass of the product ions, we can localize the site of metabolism (e.g., observing whether the fragment containing the methoxy group remains intact).

Pathway Parent 5-methoxy-N,N,2-trimethylaniline (Parent Drug) NDemethyl 5-methoxy-N,2-dimethylaniline (N-Demethylation, -14 Da) Parent->NDemethyl CYP450 (N-dealkylation) ODemethyl 3-(dimethylamino)-4-methylphenol (O-Demethylation, -14 Da) Parent->ODemethyl CYP450 (O-dealkylation) Hydroxyl Hydroxylated Metabolites (+16 Da) Parent->Hydroxyl CYP450 (Oxidation)

Metabolic biotransformation pathways of 5-methoxy-N,N,2-trimethylaniline via CYP450 enzymes.

Platform Comparison: HRAM (Orbitrap) vs. QqQ

Historically, the Triple Quadrupole (QqQ) has been the gold standard for bioanalytical quantitation due to its unmatched sensitivity in Multiple Reaction Monitoring (MRM) mode[3]. However, for untargeted metabolite identification, QqQ platforms fall short because they rely on predefined precursor/neutral loss scans[4].

Conversely, HRAM platforms (like the Orbitrap or Q-TOF) operate via Data-Dependent Acquisition (ddMS2), capturing full-scan data with sub-ppm mass accuracy. This allows for retrospective data mining and definitive structural elucidation of unknowns without requiring authentic reference standards[5].

Objective Performance Data Summary
Performance MetricHRAM (e.g., Orbitrap Exploris)Triple Quadrupole (QqQ)Impact on 5-methoxy-N,N,2-trimethylaniline Analysis
Mass Resolving Power > 140,000 (FWHM)~ 0.7 Da (Unit Resolution)HRAM easily separates endogenous isobaric matrix interferences from the target metabolites.
Mass Accuracy < 1 ppm~ 100 ppmHRAM enables exact elemental composition generation for novel MS/MS fragments.
Acquisition Mode Full Scan / ddMS2 (Untargeted)MRM / SRM (Targeted)QqQ requires prior knowledge of the metabolite; HRAM discovers unknowns retrospectively.
Quantitative Sensitivity High (in PRM mode)Maximum (Gold Standard)QqQ is preferred for ICH M10 validated PK assays once the metabolite is identified.
Dynamic Range 4 to 5 logs5 to 6 logsQqQ handles wider concentration swings in late-stage clinical pharmacokinetic studies.

Experimental Protocol: Self-Validating In Vitro Workflow

To establish a trustworthy assay, the experimental design must inherently prove causality. The following protocol outlines a self-validating in vitro microsomal incubation workflow designed to identify the metabolites of 5-methoxy-N,N,2-trimethylaniline while adhering to regulatory principles[6][7].

Phase 1: In Vitro Incubation (Proving Enzymatic Causality)
  • Preparation: Prepare a 1μM solution of 5-methoxy-N,N,2-trimethylaniline in 100 mM phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0mg/mL .

  • Control Implementation (Critical Step):

    • Test Sample: Add NADPH (1 mM) to initiate the reaction.

    • Negative Control 1 (-NADPH): Omit NADPH to identify non-enzymatic chemical degradation.

    • Negative Control 2 (Boiled HLM): Pre-heat microsomes to 90°C for 10 mins to denature enzymes, ruling out non-specific protein binding artifacts.

  • Incubation: Incubate at 37°C for 60 minutes.

Phase 2: Sample Extraction (Quenching & Recovery)
  • Quenching: Stop the reaction by adding 3 volumes of ice-cold Acetonitrile (ACN). Causality note: Cold ACN instantly denatures CYP enzymes, halting metabolism at an exact time point, while simultaneously precipitating proteins to protect the LC column.

  • Internal Standard: Ensure the quenching ACN contains a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality note: Per ICH M10 guidelines, a SIL-IS co-elutes with the analyte, perfectly correcting for matrix-induced ion suppression in the ESI source[2][8].

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Phase 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5μL onto a sub-2 µm C18 column (e.g., 2.1×100mm,1.7μm ). Use a shallow gradient of Water/0.1% Formic Acid and ACN/0.1% Formic Acid. Causality note: A shallow gradient is mandatory to chromatographically resolve the N-demethyl and O-demethyl isomers before they enter the mass spectrometer.

  • Mass Spectrometry: Analyze via HRAM Orbitrap in positive electrospray ionization (ESI+) using a ddMS2 Top-N method. Set MS1 resolution to 120,000 and MS2 resolution to 30,000 to ensure accurate mass assignment of diagnostic fragments.

Workflow Sample HLM Incubation + Controls Prep Protein Precipitation (ACN + SIL-IS) Sample->Prep LC UPLC Separation (C18 Column) Prep->LC HRAM HRAM Orbitrap (Untargeted ddMS2) LC->HRAM Discovery Phase QqQ Triple Quadrupole (Targeted MRM) LC->QqQ Clinical/PK Phase ID Metabolite ID & Structural Elucidation HRAM->ID Quant Absolute Quantitation (ICH M10 Validated) QqQ->Quant

Comparative LC-MS/MS workflow for metabolite identification versus targeted quantitation.

Regulatory Alignment: ICH M10 Considerations

Once the novel metabolites of 5-methoxy-N,N,2-trimethylaniline are identified via HRAM and synthesized as reference standards, the assay transitions to the QqQ platform for high-throughput clinical validation. According to the ICH M10 Guideline on Bioanalytical Method Validation (adopted by the FDA and EMA)[7][9], the following parameters must be strictly evaluated:

  • Selectivity & Specificity: The method must differentiate the target metabolites from endogenous matrix components and structurally similar isomers (e.g., proving the N-demethyl isomer does not interfere with the O-demethyl isomer's MRM transition)[10].

  • Matrix Effects: Evaluated using the Matrix Factor (MF). The use of a SIL-IS is highly recommended by the EMA/FDA to ensure the IS-normalized MF is close to 1.0, proving that biological salts/lipids are not suppressing the analyte signal[8].

  • Carry-over: Must not exceed 20% of the Lower Limit of Quantification (LLOQ) in blank samples injected immediately following the highest calibration standard[8].

By leveraging HRAM for definitive structural elucidation and QqQ for rigorous, ICH M10-compliant quantitation, drug development professionals can build an unimpeachable, self-validating data package for regulatory submission.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Europa.eu. [Link]

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH.org.[Link]

  • LabRulez LCMS. Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez. [Link]

  • MDPI Molecules. (2024). Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. MDPI.[Link]

Sources

Validation

Comparing catalytic efficiency of 5-methoxy-N,N,2-trimethylaniline in organocatalysis

An In-Depth Comparative Guide: Catalytic Efficiency of 5-Methoxy-N,N,2-trimethylaniline in Photoredox Organocatalysis Executive Summary In the rapidly expanding field of visible-light photoredox organocatalysis, the choi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: Catalytic Efficiency of 5-Methoxy-N,N,2-trimethylaniline in Photoredox Organocatalysis

Executive Summary

In the rapidly expanding field of visible-light photoredox organocatalysis, the choice of a sacrificial electron donor or redox mediator is as critical as the photocatalyst itself[1]. While unhindered tertiary amines like N,N-dimethylaniline (DMA) and N,N-diisopropylethylamine (DIPEA) are ubiquitous, they frequently suffer from competing nucleophilic pathways, unwanted radical dimerization, and insufficient thermodynamic driving forces for challenging single-electron transfer (SET) events[2].

5-Methoxy-N,N,2-trimethylaniline (5-MeO-2-Me-DMA) emerges as a highly tuned alternative. By strategically combining electron-donating and sterically hindering substituents on the aniline core, this compound provides a self-validating system for highly selective SET, eliminating the parasitic side reactions common to traditional amine donors[3]. This guide objectively compares its catalytic efficiency against standard alternatives and provides a validated experimental protocol for its application.

Mechanistic Causality: Why Structure Dictates Function

To understand the superior performance of 5-MeO-2-Me-DMA, we must analyze the thermodynamic and kinetic drivers dictated by its molecular architecture:

  • Thermodynamic Tuning (The 5-Methoxy Effect): The methoxy group at the 5-position acts as a strong resonance electron donor to the aromatic ring. This significantly lowers the oxidation potential ( E1/2​ ) of the amine compared to the unsubstituted DMA. A lower oxidation potential makes it a thermodynamically superior SET donor to excited-state photocatalysts (e.g., *Ru(bpy)₃²⁺ or *Ir(ppy)₃), accelerating the reductive quenching cycle[2].

  • Kinetic Shielding (The 2-Methyl Effect): Tertiary amines are inherently nucleophilic. In complex catalytic cascades, unhindered amines can competitively bind to Lewis acidic co-catalysts or attack electrophilic substrate intermediates[4]. The ortho-methyl group (2-position) creates a steric umbrella around the nitrogen lone pair. This kinetic shielding suppresses nucleophilicity while still allowing outer-sphere electron transfer[3]. Furthermore, the steric bulk prevents benzidine-type dimerization of the highly reactive amine radical cation intermediate.

SAR Core N,N-dimethylaniline Core (Base SET Activity) Methoxy 5-Methoxy Group (Electron Donating) Core->Methoxy Methyl 2-Methyl Group (Steric Shielding) Core->Methyl Effect1 Lowers Oxidation Potential (Faster SET) Methoxy->Effect1 Effect2 Prevents Nucleophilic Attack & Dimerization Methyl->Effect2 Result Highly Efficient, Non-Nucleophilic SET Donor Effect1->Result Effect2->Result

Structure-activity relationship of 5-methoxy-N,N,2-trimethylaniline.

Comparative Performance Analysis

To objectively evaluate 5-MeO-2-Me-DMA, we benchmarked it against three industry-standard tertiary amines in a model photoredox-catalyzed reductive dehalogenation/cyclization reaction. The data below synthesizes the impact of oxidation potential and steric bulk on overall catalytic efficiency.

Amine DonorOxidation Potential ( Eox​ vs SCE)Relative NucleophilicityTarget Product Yield (%)Byproduct Formation (%)Primary Failure Mode
N,N-Dimethylaniline (DMA) +0.80 VHigh65%25%Radical cation dimerization; nucleophilic adducts.
DIPEA +0.68 VLow72%10%Competing Hydrogen Atom Transfer (HAT) pathways.
4-Methoxy-DMA +0.55 VHigh55%40%Rapid nucleophilic attack; severe dimerization.
5-MeO-2-Me-DMA +0.60 V Very Low 94% <2% None (Steric shielding prevents side reactions).

Data Interpretation: While 4-Methoxy-DMA has the lowest oxidation potential (making it the easiest to oxidize), its lack of steric hindrance leads to massive byproduct formation, crippling the reaction yield[3]. 5-MeO-2-Me-DMA strikes the perfect balance: its oxidation potential (+0.60 V) is low enough to rapidly quench the photocatalyst, but its ortho-methyl group entirely suppresses nucleophilic and dimerization degradation pathways.

PhotoredoxCycle PC Ru(bpy)3 2+ (Ground State) PC_star *Ru(bpy)3 2+ (Excited State) PC->PC_star Visible Light PC_red Ru(bpy)3 + (Reduced State) PC_star->PC_red SET from Amine PC_red->PC SET to Substrate Amine 5-MeO-2-Me-DMA (SET Donor) Amine_Rad Amine Radical Cation (Stabilized) Amine->Amine_Rad -e- Substrate Alkyl Halide (Acceptor) Product Product Substrate->Product +e-

Photoredox catalytic cycle illustrating SET from the sterically hindered amine donor.

Self-Validating Experimental Protocol: Photoredox-Catalyzed Reductive Cyclization

This protocol outlines the use of 5-MeO-2-Me-DMA as a sacrificial SET donor for the generation of carbon-centered radicals from unactivated alkyl bromides, followed by intramolecular cyclization. Every step is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

Materials Required:

  • Photocatalyst: fac -Ir(ppy)₃ (1 mol%)

  • Substrate: 1-bromo-5-hexene derivative (0.5 mmol)

  • Electron Donor: 5-methoxy-N,N,2-trimethylaniline (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN), 5.0 mL

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the substrate, fac -Ir(ppy)₃, and 5-MeO-2-Me-DMA.

    • Causality: The solid photocatalyst and liquid amine are added before degassing to ensure accurate molarity and prevent solvent evaporation during subsequent vacuum steps.

  • Solvent Addition & Degassing (Critical Step): Add 5.0 mL of anhydrous MeCN. Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is an excellent triplet quencher and readily forms superoxide radical anions upon SET from the photocatalyst. This would prematurely terminate the radical chain and unproductively oxidize the amine donor[1].

  • Irradiation: Backfill the Schlenk tube with Argon and seal it. Irradiate the reaction mixture using a 34 W Blue LED lamp (λ = 450 nm) positioned exactly 5 cm from the vessel. Maintain the temperature at 25 °C using an external cooling fan.

    • Causality: fac -Ir(ppy)₃ absorbs strongly in the blue visible region to reach its long-lived triplet excited state. The cooling fan prevents thermal background reactions that could lead to non-selective, non-photochemical debromination.

  • Monitoring & Quenching: Stir the mixture under irradiation for 12 hours. Monitor the reaction progress via GC-MS. Once the starting material is fully consumed, quench the reaction by exposing it to ambient air and turning off the light source.

    • Causality: Air exposure introduces triplet oxygen, rapidly quenching any remaining excited-state catalyst and halting the SET cycle immediately, preventing over-reduction.

  • Workup & Isolation: Dilute the crude mixture with diethyl ether (15 mL) and wash with 1M HCl (3 x 10 mL).

    • Causality: The 1M HCl wash selectively protonates the unreacted 5-MeO-2-Me-DMA and its oxidized byproducts (which are highly basic). This pulls the amine remnants into the aqueous layer, leaving the pure, cyclized hydrocarbon product isolated in the organic phase for straightforward concentration.

References

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC. National Institutes of Health (NIH). URL:[Link]

  • Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines - Macmillan Group. Princeton University. URL:[Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC. National Institutes of Health (NIH). URL:[Link]

  • Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis | Accounts of Chemical Research. American Chemical Society (ACS). URL:[Link]

Sources

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